C20H21ClN6O4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21ClN6O4 |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
2-(4-carbamoylpiperidin-1-yl)-N-(4-chlorophenyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H21ClN6O4/c21-11-1-3-12(4-2-11)23-18(30)13-9-14(28)24-17-15(13)19(31)26-20(25-17)27-7-5-10(6-8-27)16(22)29/h1-4,10,13H,5-9H2,(H2,22,29)(H,23,30)(H2,24,25,26,28,31) |
InChI Key |
HVOUXQYAZLYRSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=C(C=C4)Cl)C(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Quizartinib (C₂₉H₃₂N₆O₄S)
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Quizartinib, a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.
Chemical Structure and Properties
Quizartinib is a small molecule inhibitor with the chemical formula C₂₉H₃₂N₆O₄S.[1] Its chemical structure is characterized by a phenylurea core linked to a 5-tert-butyl-isoxazole and an imidazo[2,1-b][2][3]benzothiazole moiety.
Systematic (IUPAC) Name: 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[7-[2-(morpholin-4-yl)ethoxy]imidazo[2,1-b][2][3]benzothiazol-2-yl]phenyl]urea[4]
Chemical Identifiers:
-
CAS Number: 950769-58-1[4]
-
PubChem CID: 24889392[4]
-
SMILES: CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3[4]
-
InChI: InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36)[1]
Mechanism of Action: Targeting the FLT3 Signaling Pathway
Quizartinib is a type II tyrosine kinase inhibitor that selectively targets FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase crucial for the proliferation and survival of hematopoietic progenitor cells.[2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in Acute Myeloid Leukemia (AML) and lead to constitutive activation of the receptor, promoting leukemic cell proliferation and survival.[2][5]
Quizartinib and its major active metabolite, AC886, bind to the ATP-binding domain of FLT3, stabilizing the inactive conformation of the kinase.[2][6] This prevents autophosphorylation and activation of FLT3, thereby inhibiting downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[5] The blockade of these pathways ultimately leads to the induction of apoptosis in FLT3-ITD-positive leukemic cells.[5]
Caption: FLT3 Signaling Pathway Inhibition by Quizartinib.
Quantitative Data
In Vitro Potency
Quizartinib demonstrates potent and selective inhibition of FLT3 in various AML cell lines harboring the FLT3-ITD mutation.
| Cell Line | Mutation | IC₅₀ (nM) | Reference |
| MV4-11 | FLT3-ITD | 0.40 - 1.1 | [7][8] |
| MOLM-13 | FLT3-ITD | 0.89 | [7] |
| MOLM-14 | FLT3-ITD | 0.38 - 0.73 | [7][8] |
| RS4;11 | FLT3-WT | 4.2 |
Pharmacokinetic Properties
The pharmacokinetic profile of Quizartinib has been evaluated in healthy volunteers and patients with AML.
| Parameter | Value | Population | Reference |
| Tₘₐₓ (hours) | ~4 | Healthy Volunteers | [9] |
| Protein Binding | ≥99% | In vitro | [2] |
| Metabolism | Primarily via CYP3A4/5 | In vitro | [2] |
| Major Active Metabolite | AC886 | - | [2] |
| Elimination Half-life | ~1.5 days | - | [10] |
| Excretion | 76.3% in feces, 1.64% in urine | Healthy Volunteers | [2] |
Clinical Efficacy (QuANTUM-First Trial)
The Phase 3 QuANTUM-First trial evaluated the efficacy of Quizartinib in combination with standard chemotherapy in adult patients with newly diagnosed FLT3-ITD-positive AML.[11][12]
| Endpoint | Quizartinib + Chemo (n=268) | Placebo + Chemo (n=271) | Hazard Ratio (95% CI) | p-value | Reference |
| Median Overall Survival | 31.9 months | 15.1 months | 0.78 (0.62-0.98) | 0.0324 | [12] |
| Complete Remission (CR) Rate | 55% | 55% | - | - | |
| Median Duration of CR | 38.6 months | 12.4 months | - | - |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Quizartinib on the proliferation of AML cell lines.
-
Methodology:
-
AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) are seeded in 96-well plates at a density of 2 × 10⁵ cells/100 µL.
-
Cells are treated with a serial dilution of Quizartinib or DMSO (vehicle control) for 72 hours.
-
Cell viability is assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).
-
Absorbance is measured at 490 nm using a microplate reader.
-
IC₅₀ values are calculated from the dose-response curves.[13]
-
Western Blot Analysis for FLT3 Signaling
-
Objective: To assess the inhibitory effect of Quizartinib on FLT3 phosphorylation and downstream signaling proteins.
-
Methodology:
-
AML cells (e.g., MV4-11) are treated with varying concentrations of Quizartinib or its active metabolite AC886 for a specified time (e.g., 2 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against phosphorylated FLT3 (p-FLT3), total FLT3, p-STAT5, p-ERK, p-AKT, and corresponding total proteins.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7][14]
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of Quizartinib in a mouse model of AML.
-
Methodology:
-
NOD/SCID mice are subcutaneously or intravenously injected with FLT3-ITD-positive AML cells (e.g., MV4-11).
-
Once tumors are established, mice are randomized into treatment and control groups.
-
Quizartinib is administered orally at various doses (e.g., 0.3 to 10 mg/kg) once daily.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis.[7][14]
-
Caption: In Vivo Xenograft Experimental Workflow.
QuANTUM-First Clinical Trial Protocol
-
Title: A Phase 3, Double-Blind, Placebo-controlled Study of Quizartinib (AC220) Administered in Combination with Induction and Consolidation Chemotherapy, and Administered as Maintenance Therapy in Subjects 18 to 75 Years Old with Newly Diagnosed FLT3-ITD (+) Acute Myeloid Leukemia (QuANTUM-First).[11]
-
Design: Randomized, double-blind, placebo-controlled, multicenter, global Phase 3 trial.[11][12]
-
Participants: 539 adult patients (18-75 years) with newly diagnosed FLT3-ITD-positive AML.[11]
-
Intervention:
-
Induction Phase: Standard "7+3" chemotherapy (cytarabine and an anthracycline) plus either Quizartinib or placebo.
-
Consolidation Phase: High-dose cytarabine plus either Quizartinib or placebo.
-
Maintenance Phase: Monotherapy with either Quizartinib or placebo for up to 36 cycles.[15]
-
-
Primary Endpoint: Overall Survival (OS).[16]
-
Secondary Endpoints: Event-free survival (EFS), complete remission (CR) rate, composite CR rate, and duration of CR.[16]
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Population Pharmacokinetic Analysis of Quizartinib in Healthy Volunteers and Patients With Relapsed/Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic analysis of quizartinib in patients with newly diagnosed FLT3-internal-tandem-duplication-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 6. About VANFLYTA® (quizartinib) | MOA | HCP [vanflytahcp.com]
- 7. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Daiichi Sankyo Announces First Patient Enrolled in Phase 3 QuANTUM-First Trial Investigating Quizartinib in Newly-Diagnosed FLT3-ITD+ Acute Myeloid Leukemia- Daiichi Sankyo US [daiichisankyo.us]
An In-depth Technical Guide on Alectinib (C20H21ClN6O4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro and in-vivo studies of Alectinib (C20H21ClN6O4), a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2] It is designed to be a core resource for professionals in the field of oncology and drug development.
Introduction to Alectinib
Alectinib, sold under the brand name Alecensa, is an orally bioavailable tyrosine kinase inhibitor.[3][4] It is primarily used for the treatment of non-small cell lung cancer (NSCLC) that is positive for alterations in the ALK gene.[4][5] Alectinib has demonstrated high efficacy, including in patients who have developed resistance to the first-generation ALK inhibitor, Crizotinib.[3] It also shows significant activity against central nervous system (CNS) metastases due to its ability to cross the blood-brain barrier.[5][6]
Mechanism of Action
Alectinib functions as a potent and selective inhibitor of ALK and RET receptor tyrosine kinases.[3][4] In ALK-positive cancers, a genetic rearrangement leads to a fusion gene (like EML4-ALK), resulting in a constitutively active ALK fusion protein.[2][5][7] This aberrant kinase activity drives uncontrolled cancer cell proliferation and survival by activating multiple downstream signaling pathways.[5][7]
Alectinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation.[5][8] This action blocks the subsequent activation of critical downstream signaling cascades, including the PI3K/AKT/mTOR and STAT3 pathways.[1][4][9] By disrupting these signals, Alectinib effectively halts cell proliferation and induces programmed cell death (apoptosis) in tumor cells.[1][4][5]
In-vitro Studies
In-vitro studies have established Alectinib's high potency and selectivity for ALK. It has shown significant inhibitory activity against both wild-type and various mutant ALK forms, including those resistant to Crizotinib.
The inhibitory activity of Alectinib is commonly quantified by the half-maximal inhibitory concentration (IC50).
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| ALK (Anaplastic Lymphoma Kinase) | Cell-free enzymatic assay | 1.9 nM | [8][10][11] |
| ALKF1174L Mutant | Kinase Assay | 1.0 nM | [12] |
| ALKR1275Q Mutant | Kinase Assay | 3.5 nM | [12] |
| ALKL1196M Mutant | Kinase Assay | 1.56 nM (Ki) | [8] |
| RET (Rearranged during Transfection) | Kinase Assay | 4.8 nM | [13] |
| KARPAS-299 (NPM-ALK fusion) | Cell proliferation | 3.0 nM | [8] |
| Kelly (ALKF1174L mutant) | Cell viability | ~3.2 µM | [1] |
| SH-SY5Y (ALK mutant) | Cell viability | ~3.5 µM | [1] |
Kinase Inhibitory Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Objective: To determine the IC50 of Alectinib against a specific kinase.
-
Procedure:
-
Recombinant human ALK kinase is incubated with a substrate peptide and ATP in a reaction buffer.
-
Alectinib is added at various concentrations.
-
The reaction is allowed to proceed, during which the kinase phosphorylates the substrate.
-
A europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin (binding to a biotinylated peptide) are added.
-
If phosphorylation occurred, the two fluorophores are brought into proximity, allowing FRET to occur upon excitation.
-
The TR-FRET signal is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of Alectinib.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
-
Cell Viability Assay (CCK-8)
-
Objective: To measure the effect of Alectinib on the proliferation of cancer cell lines.
-
Procedure:
-
Cancer cells (e.g., neuroblastoma cell lines like Kelly or SH-SY5Y) are seeded in 96-well plates.[1]
-
After allowing cells to attach, they are treated with Alectinib at a range of concentrations (e.g., 0.001-50 µM) for a specified duration (e.g., 72 hours).[10]
-
A CCK-8 solution (containing WST-8) is added to each well and incubated.
-
Viable cells reduce the WST-8 tetrazolium salt to a colored formazan dye.
-
The absorbance is measured with a microplate reader, which is directly proportional to the number of living cells.
-
The IC50 is determined as the concentration of Alectinib that causes a 50% reduction in cell viability compared to the untreated control.[1]
-
In-vivo Studies
In-vivo studies, typically using animal models, have demonstrated Alectinib's potent antitumor activity, confirming the promising results from in-vitro experiments.
| Animal Model | Cell Line | Treatment | Result | Reference |
| SCID Mice | NCI-H2228 (NSCLC) | 20 mg/kg/day, oral | Substantial tumor regression | [11] |
| Nude Mice | NCI-H2228 (NSCLC) | 0.2-20 mg/kg/day, oral | Dose-dependent tumor growth inhibition (EC50: 0.46 mg/kg) | [12] |
| Xenograft Mice | Neuroblastoma | Alectinib | Inhibition of PI3K/Akt/mTOR pathways and induced apoptosis | [1] |
| TH-MYCN Transgenic Mice | Neuroblastoma | Alectinib | Decreased tumor growth and prolonged survival | [1][14] |
| Rat Model | N/A | Alectinib | High brain-to-plasma ratio (0.63-0.94) | [6] |
Tumor Xenograft Mouse Model
-
Objective: To evaluate the antitumor efficacy of Alectinib in a living organism.
-
Procedure:
-
Cell Implantation: Human cancer cells (e.g., NCI-H2228 NSCLC cells) are subcutaneously injected into immunodeficient mice (e.g., SCID or nude mice).[11][12]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
-
Treatment: Mice are randomized into control (vehicle) and treatment groups. The treatment group receives Alectinib orally, once daily, at specified doses (e.g., 20 mg/kg).[11]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length × Width²) / 2.
-
Endpoint: The study concludes after a predetermined period or when tumors in the control group reach a specific size. The efficacy is assessed by comparing the tumor growth inhibition in the treated group versus the control group.[12]
-
Pharmacokinetic Analysis in Rats
-
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, excretion) of Alectinib.
-
Procedure:
-
Dosing: Alectinib is administered to a cohort of rats, typically via oral gavage.
-
Sample Collection: Blood samples are collected at various time points post-administration. For brain penetration studies, brain tissue is also collected.
-
Analysis: The concentration of Alectinib and its major active metabolite (M4) in plasma and brain tissue is quantified using a validated analytical method like LC-MS/MS.[15]
-
Parameter Calculation: Key pharmacokinetic parameters are calculated, including Tmax (time to maximum concentration), Cmax (maximum concentration), AUC (area under the curve), and half-life. The brain-to-plasma concentration ratio is calculated to assess CNS penetration.[6][15]
-
Conclusion
Alectinib (this compound) is a highly potent and selective ALK inhibitor with robust activity demonstrated in both in-vitro and in-vivo models. Its ability to inhibit key downstream signaling pathways leads to significant antitumor effects, including tumor regression and prolonged survival in preclinical models. Furthermore, its favorable pharmacokinetic profile, particularly its ability to penetrate the central nervous system, makes it a critical therapeutic option for ALK-positive NSCLC patients, especially those with brain metastases. The data and protocols summarized in this guide underscore the strong scientific foundation for Alectinib's clinical use and its importance in the landscape of targeted cancer therapy.
References
- 1. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navigating Alectinib's Mechanism of Action in ALK-Positive NSCLC [sansfro.com]
- 3. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alectinib - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 6. The efficacy and safety of alectinib in the treatment of ALK+ NSCLC: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Alectinib | RG-7853 | ALK inhibitor | antitumor | TargetMol [targetmol.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. High-dose alectinib for RET fusion-positive non-small cell lung cancer in the Blood First Assay Screening Trial [termedia.pl]
- 14. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Evaluation of Alectinib-Loaded Dendrimer Nanoparticles as a Drug Delivery System for Non-Small Cell Lung Carcinoma [mdpi.com]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of C20H21ClN6O4
Disclaimer: The compound with the molecular formula C20H21ClN6O4, identified as ethyl 4-amino-1-(2-morpholin-4-ylethyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepine-3-carboxylate hydrochloride, is a novel chemical entity with limited publicly available data. The following guide has been constructed based on the known pharmacology of structurally related compounds, particularly those belonging to the benzodiazepine class. The experimental protocols, data, and pathways described herein are representative examples and should be considered hypothetical until specific studies on this compound are published.
Introduction
This compound is a complex heterocyclic molecule belonging to the 1,5-benzodiazepine class. Its structure, featuring a morpholinoethyl side chain, suggests potential modulation of central nervous system targets. This document provides a projected overview of its pharmacokinetic and pharmacodynamic properties, intended for researchers, scientists, and drug development professionals.
Compound Identification:
| Identifier | Value |
| Molecular Formula | This compound |
| IUPAC Name | ethyl 4-amino-1-(2-morpholin-4-ylethyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepine-3-carboxylate;hydrochloride |
| PubChem CID | 176489758 |
| Molecular Weight | 448.87 g/mol |
Projected Pharmacodynamics
The pharmacodynamic effects of this compound are predicted to be mediated through its interaction with γ-aminobutyric acid type A (GABAA) receptors in the central nervous system, a hallmark of the benzodiazepine class.
Mechanism of Action
It is hypothesized that this compound acts as a positive allosteric modulator of the GABAA receptor. By binding to the benzodiazepine site on the receptor complex, it is expected to increase the affinity of the receptor for its endogenous ligand, GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent inhibitory effect on neurotransmission.
Signaling Pathway
The interaction of this compound with the GABAA receptor is anticipated to trigger the following signaling cascade:
Projected Pharmacokinetics
The pharmacokinetic profile of this compound will determine its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for establishing a dosing regimen and predicting its therapeutic window.
Hypothetical ADME Parameters
The following table summarizes the projected pharmacokinetic parameters for this compound based on typical values for orally administered benzodiazepines.
| Parameter | Symbol | Projected Value | Unit |
| Bioavailability | F | 60 - 80 | % |
| Time to Peak Plasma Concentration | Tmax | 1 - 3 | hours |
| Volume of Distribution | Vd | 1 - 2 | L/kg |
| Plasma Protein Binding | - | > 90 | % |
| Elimination Half-life | t1/2 | 8 - 15 | hours |
| Clearance | CL | 0.2 - 0.5 | L/h/kg |
Metabolism
Metabolism of this compound is anticipated to occur primarily in the liver via the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP2C19. Key metabolic pathways are likely to include N-dealkylation of the morpholinoethyl side chain and hydrolysis of the ethyl ester.
Experimental Protocols
To definitively characterize the pharmacokinetic and pharmacodynamic properties of this compound, a series of in vitro and in vivo experiments would be required.
In Vitro GABAA Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the benzodiazepine site on the GABAA receptor.
Methodology:
-
Prepare synaptic membrane fractions from rodent cerebral cortex.
-
Incubate the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [3H]-flunitrazepam) and varying concentrations of this compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.
Methodology:
-
Administer a single dose of this compound to a cohort of rodents via oral gavage and another cohort via intravenous injection.
-
Collect blood samples at predetermined time points.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Perform non-compartmental analysis of the plasma concentration-time data to determine key pharmacokinetic parameters.
Conclusion
While specific experimental data for this compound is not yet available, its structural similarity to the benzodiazepine class allows for the formulation of a hypothetical pharmacokinetic and pharmacodynamic profile. It is projected to be a positive allosteric modulator of the GABAA receptor with central nervous system inhibitory effects. Further in vitro and in vivo studies are essential to validate these predictions and fully characterize the therapeutic potential of this novel compound. The experimental protocols outlined in this guide provide a framework for such investigations.
The Binding Affinity of Quizartinib (C20H21ClN6O4) to the FLT3 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Quizartinib (C20H21ClN6O4), a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, to its target receptor. This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and therapeutic mechanisms of FLT3 inhibitors in the context of diseases such as Acute Myeloid Leukemia (AML).
Quantitative Binding Affinity Data
Quizartinib and its major active metabolite, AC886, exhibit high-affinity binding to the FLT3 receptor. The binding affinity is typically quantified by the dissociation constant (Kd), with lower values indicating a stronger binding interaction. The following table summarizes the reported Kd values for Quizartinib and AC886 against the FLT3 receptor.
| Compound | Chemical Formula | Target | Binding Affinity (Kd) |
| Quizartinib | This compound | FLT3 | 3.3 nM[1] |
| AC886 (Metabolite) | Not specified in searches | FLT3 | 1.1 nM[1] |
These low nanomolar Kd values underscore the potent interaction of Quizartinib and its active metabolite with the FLT3 receptor, forming the basis of its therapeutic efficacy in FLT3-mutated cancers.[1]
Experimental Protocols for Determining Binding Affinity
The binding affinity of Quizartinib to the FLT3 receptor is commonly determined using in vitro kinase binding assays. A widely used method is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. The following is a generalized protocol based on publicly available information.
LanthaScreen™ Eu Kinase Binding Assay for FLT3
Objective: To determine the binding affinity (Kd or IC50) of a test compound (e.g., Quizartinib) to the FLT3 kinase.
Principle: This assay is based on the competition between a fluorescently labeled ATP-competitive tracer and the test compound for binding to the kinase. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, it brings the europium donor and the tracer's Alexa Fluor® 647 acceptor into close proximity, resulting in a high FRET signal. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Recombinant FLT3 kinase (tagged, e.g., GST-tagged)
-
Europium-labeled anti-tag antibody (e.g., Anti-GST antibody)
-
Alexa Fluor® 647-labeled kinase tracer
-
Test compound (Quizartinib)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (Quizartinib) in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Prepare a solution of FLT3 kinase and the europium-labeled anti-tag antibody in assay buffer.
-
Prepare a solution of the Alexa Fluor® 647-labeled tracer in assay buffer.
-
-
Assay Setup:
-
Add a small volume (e.g., 5 µL) of the diluted test compound to the wells of a 384-well plate. Include a "no compound" control (DMSO vehicle).
-
Add an equal volume (e.g., 5 µL) of the kinase/antibody mixture to all wells.
-
Add an equal volume (e.g., 5 µL) of the tracer solution to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a microplate reader. Excite the europium donor at ~340 nm and measure the emission from both the europium donor (~615 nm) and the Alexa Fluor® 647 acceptor (~665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio as a function of the test compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the tracer.
-
The Kd can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the tracer.
-
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In certain malignancies like AML, mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the receptor and its downstream signaling pathways, promoting uncontrolled cell growth. The primary signaling cascades activated by FLT3 include the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways.
Caption: FLT3 signaling pathway and the inhibitory action of Quizartinib.
Experimental Workflow for Binding Affinity Assay
The following diagram illustrates a typical workflow for determining the binding affinity of an inhibitor to the FLT3 receptor using a FRET-based assay.
Caption: Workflow for a FRET-based FLT3 binding affinity assay.
References
Unraveling the Off-Target Landscape of Quizartinib: A Technical Guide for Researchers
An In-depth Exploration of the Kinase Selectivity, Cellular Effects, and Resistance Mechanisms Beyond FLT3 Inhibition
Quizartinib (AC220) is a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of adult patients with newly diagnosed acute myeloid leukemia (AML) that is FLT3 internal tandem duplication (ITD)-positive.[1] While its primary mechanism of action is the selective inhibition of the FLT3 receptor tyrosine kinase, a comprehensive understanding of its off-target effects is critical for anticipating potential toxicities, elucidating mechanisms of resistance, and exploring novel therapeutic combinations. This technical guide provides an in-depth overview of the early-stage research on Quizartinib's off-target profile, intended for researchers, scientists, and drug development professionals.
Kinase Selectivity Profile of Quizartinib
Quizartinib is recognized for its high selectivity for FLT3 compared to first-generation FLT3 inhibitors.[2] However, kinome-wide screening has revealed interactions with other kinases, some of which are clinically relevant.
Quantitative Kinase Inhibition Data
A preclinical study characterized the binding affinity of Quizartinib and its active metabolite, AC886, against a panel of 404 non-mutant kinases. The results demonstrated high affinity and selectivity for FLT3.[3] Notably, Quizartinib and AC886 bound to only eight kinases with a dissociation constant (Kd) of less than 100 nM.[4]
| Kinase Target | Quizartinib Kd (nM) | AC886 Kd (nM) |
| FLT3 | 3.3 | 1.1 |
| KIT | 4.8 | - |
| PDGFRA | - | - |
| PDGFRB | - | - |
| CSF1R | - | - |
| RET | - | - |
Table 1: Binding affinities (Kd) of Quizartinib and its active metabolite AC886 for key on- and off-target kinases. Data compiled from multiple sources. A dash (-) indicates data not specified in the reviewed literature.[3][4][5]
Another study identified several off-target kinases that are inhibited by Quizartinib within a fivefold range of the Kd for the FLT3/ITD receptor.[5]
| Off-Target Kinases (within 5-fold Kd of FLT3/ITD) |
| FLT3 (wild-type) |
| KIT |
| PDGFRB |
| PDGFRA |
| RET |
| CSF1R |
Table 2: Off-target kinases inhibited by Quizartinib within a fivefold range of the Kd for the FLT3/ITD receptor.[5]
Cellular Proliferation Inhibition
The inhibitory activity of Quizartinib has also been assessed in various leukemia cell lines.
| Cell Line | FLT3 Status | Quizartinib IC50 (nM) |
| MV4-11 | FLT3-ITD | 0.40 |
| MOLM-13 | FLT3-ITD | 0.89 |
| MOLM-14 | FLT3-ITD | 0.73 |
Table 3: In vitro growth inhibitory activity (IC50) of Quizartinib on FLT3-ITD positive AML cell lines.[3]
Key Off-Target Effects and Associated Signaling Pathways
The off-target kinase inhibition of Quizartinib can lead to both therapeutic and adverse effects. Understanding the signaling pathways involved is crucial for a complete picture of its biological activity.
On-Target FLT3 Signaling Inhibition
Quizartinib exerts its primary therapeutic effect by binding to the ATP-binding pocket of the FLT3 receptor, preventing its phosphorylation and subsequent activation.[6] This disrupts downstream signaling pathways critical for leukemic cell proliferation and survival, including the PI3K/AKT, RAS/RAF/MEK/ERK, and STAT5 pathways, ultimately inducing apoptosis.[6]
Off-Target c-KIT Inhibition and Myelosuppression
One of the most clinically significant off-target effects of Quizartinib is the inhibition of c-KIT.[5] This inhibition is believed to contribute to the myelosuppression observed in patients treated with the drug.
Off-Target Effects and QT Prolongation
Quizartinib has been associated with QT interval prolongation, a potential cardiac side effect. While the exact off-target kinase responsible for this is not fully elucidated in the provided search results, it is a known dose-limiting toxicity.
Off-Target Pathways in Resistance
The development of resistance to Quizartinib is a major clinical challenge. While on-target mutations in the FLT3 kinase domain are a common mechanism, off-target pathways also play a crucial role.
-
RAS Pathway Activation: Studies have shown that clonal selection of subclones with activating mutations in the RAS pathway can mediate clinical resistance to Quizartinib.[7]
-
AXL Upregulation: The receptor tyrosine kinase AXL has been implicated in resistance to FLT3 inhibitors. Upregulation of AXL can contribute to resistance by activating downstream signaling pathways that bypass FLT3 inhibition.[2][8]
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the off-target effects of Quizartinib.
Kinase Profiling: KINOMEscan™ Assay
The KINOMEscan™ assay is a high-throughput, in vitro competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[9]
General Protocol:
-
A DNA-tagged kinase is incubated with the test compound (Quizartinib) and an immobilized ligand in a multi-well plate.
-
After an incubation period to allow for binding to reach equilibrium, the unbound kinase and compound are washed away.
-
The amount of DNA-tagged kinase remaining bound to the immobilized ligand is quantified using qPCR.
-
The results are typically reported as the percentage of the control (DMSO) or as a dissociation constant (Kd) determined from an 11-point, 3-fold serial dilution of the compound.[9]
Cell Viability: MTT/MTS Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
General Protocol (MTS Assay):
-
Leukemia cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates.
-
The cells are treated with various concentrations of Quizartinib or a vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), an MTS reagent is added to each well.
-
The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan.
-
The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 490 nm.[10]
-
The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.
Protein Phosphorylation: Immunoblotting (Western Blot)
Immunoblotting is used to detect the phosphorylation status of specific proteins, such as FLT3 and its downstream targets, to confirm the inhibitory effect of a compound.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the protein of interest.
General Protocol:
-
Leukemia cells are treated with Quizartinib or a vehicle control for a specified time.
-
The cells are lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for electrophoresis.
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-FLT3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, indicating the amount of phosphorylated protein.
-
The membrane can be stripped and re-probed with an antibody for the total protein to serve as a loading control.
Conclusion
Early-stage research has established that while Quizartinib is a highly selective FLT3 inhibitor, it possesses a distinct off-target profile that influences both its clinical efficacy and toxicity. Inhibition of kinases such as c-KIT contributes to known side effects like myelosuppression. Furthermore, the emergence of resistance through the activation of off-target signaling pathways, including the RAS/MAPK cascade and AXL upregulation, underscores the complexity of targeting kinase signaling in AML. A thorough understanding of these off-target effects, facilitated by the experimental approaches detailed in this guide, is paramount for the continued development of more effective and safer therapeutic strategies for patients with FLT3-mutated AML.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 7. Resistance Mechanisms to FLT3 Inhibitor for AML Characterized Using Mission Bio's Tapestri Platform in Newly Published Study - BioSpace [biospace.com]
- 8. Profile of Quizartinib for the Treatment of Adult Patients with Relapsed/Refractory FLT3-ITD-Positive Acute Myeloid Leukemia: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of compound interaction with kinases [bio-protocol.org]
- 10. broadpharm.com [broadpharm.com]
Investigating the Metabolic Pathways of C20H21ClN6O4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to investigating the metabolic pathways of the novel chemical entity C20H21ClN6O4. Due to the absence of publicly available data on this specific molecule, this guide introduces a hypothetical compound, herein named "Metabochloride," with the molecular formula this compound, to illustrate the requisite experimental protocols and data interpretation. This whitepaper details proposed metabolic pathways, outlines in-depth experimental methodologies for both in vitro and in vivo studies, presents hypothetical quantitative data in structured tables, and provides visualizations of metabolic pathways and experimental workflows using Graphviz. The objective is to equip researchers with a robust framework for assessing the metabolic fate of new chemical entities.
Introduction to the Metabolism of Novel Compounds
The metabolic profile of a drug candidate is a critical determinant of its pharmacokinetic properties, efficacy, and potential for toxicity. Understanding how a new chemical entity (NCE) is absorbed, distributed, metabolized, and excreted (ADME) is a cornerstone of drug development. The liver is the primary site of drug metabolism, which is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.
This guide uses the hypothetical compound this compound ("Metabochloride") as a case study to delineate a standard investigative approach.
Hypothetical Structure of this compound ("Metabochloride")
To facilitate a detailed discussion, we propose the following plausible structure for this compound, which contains several functional groups susceptible to metabolic transformation:
This structure includes a chlorinated phenyl ring, a substituted pyrimidine ring, an N-ethyl group, a methoxy group, and an amide bond, all of which are common sites for metabolic activity.
Proposed Metabolic Pathways of this compound ("Metabochloride")
Based on the hypothetical structure, "Metabochloride" is likely to undergo several predictable metabolic transformations. The primary sites for metabolism would include the N-ethyl group, the methoxybenzene ring, and the amide linkage.
Phase I Metabolism:
-
N-dealkylation: The N-ethyl group is a prime candidate for oxidative dealkylation by CYP enzymes (e.g., CYP3A4, CYP2D6) to form the N-desethyl metabolite (M1).
-
O-demethylation: The methoxy group on the phenyl ring can be demethylated by CYP enzymes (e.g., CYP2C9, CYP2D6) to yield a phenolic metabolite (M2).
-
Aromatic Hydroxylation: The phenyl rings may undergo hydroxylation at various positions, mediated by CYP enzymes (e.g., CYP1A2, CYP2C19), to form hydroxylated metabolites (M3).
-
Amide Hydrolysis: The amide bond could be hydrolyzed by amidase enzymes to yield two smaller molecules, a carboxylic acid (M4) and an amine (M5).
Phase II Metabolism:
-
Glucuronidation: The hydroxyl group of the phenolic metabolite (M2) and any hydroxylated metabolites (M3) can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form glucuronide conjugates (M6).
-
Sulfation: The phenolic metabolite (M2) could also undergo sulfation by sulfotransferases (SULTs) to form a sulfate conjugate (M7).
The following diagram illustrates these proposed metabolic pathways.
Caption: Proposed metabolic pathways for this compound ("Metabochloride").
Experimental Protocols
A tiered approach is recommended for investigating the metabolism of a novel compound, starting with in vitro assays and progressing to in vivo studies.
In Vitro Metabolic Stability Assays
Objective: To determine the rate of metabolism of "Metabochloride" in liver subcellular fractions.
Methodology:
-
Incubation: "Metabochloride" (1 µM) is incubated with human liver microsomes (0.5 mg/mL) or cryopreserved human hepatocytes (1 million cells/mL) in a phosphate buffer (pH 7.4).
-
Cofactor: The reaction is initiated by adding NADPH (for microsomes) or by warming the hepatocyte suspension to 37°C.
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of remaining parent compound is plotted against time to determine the elimination rate constant (k). The half-life (t1/2) and intrinsic clearance (CLint) are then calculated.
Metabolite Identification in Hepatocytes
Objective: To identify the major metabolites of "Metabochloride" formed in a more complete cellular system.
Methodology:
-
Incubation: A higher concentration of "Metabochloride" (e.g., 10 µM) is incubated with cryopreserved human hepatocytes for a longer duration (e.g., up to 4 hours).
-
Sample Collection: Samples are collected at various time points.
-
Extraction: Metabolites are extracted from the cell suspension.
-
Analysis: The extracts are analyzed by high-resolution LC-MS/MS to detect and structurally characterize potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Reaction Phenotyping
Objective: To identify the specific CYP enzymes responsible for the metabolism of "Metabochloride."
Methodology:
-
Recombinant CYPs: "Metabochloride" is incubated with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Chemical Inhibition: "Metabochloride" is incubated with human liver microsomes in the presence and absence of specific CYP chemical inhibitors (e.g., ketoconazole for CYP3A4).
-
Analysis: The formation of key metabolites is monitored by LC-MS/MS. A significant reduction in metabolite formation in the presence of an inhibitor or high turnover by a specific recombinant enzyme identifies the responsible enzyme.
In Vivo ADME Studies in Animal Models
Objective: To understand the complete pharmacokinetic and metabolic profile of "Metabochloride" in a living organism.
Methodology:
-
Dosing: A single dose of radiolabeled (e.g., ¹⁴C) "Metabochloride" is administered to laboratory animals (e.g., rats, dogs) via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection: Blood, urine, and feces are collected at multiple time points over a period of up to 7 days.
-
Mass Balance: The total radioactivity in urine, feces, and the carcass is measured to determine the extent of absorption and the primary routes of excretion.
-
Pharmacokinetic Analysis: The concentration of the parent compound and total radioactivity in plasma are measured over time to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Metabolite Profiling: Urine, feces, and plasma samples are analyzed by radio-HPLC and LC-MS/MS to identify and quantify the metabolites.
Data Presentation
The quantitative data generated from the above experiments should be summarized in clear, structured tables.
Table 1: Hypothetical Metabolic Stability of "Metabochloride"
| System | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 25.7 | 27.0 |
| Rat Liver Microsomes | 15.2 | 45.6 |
| Human Hepatocytes | 45.1 | 15.4 |
Table 2: Hypothetical Enzyme Kinetics for M1 Formation
| Enzyme System | Km (µM) | Vmax (pmol/min/mg protein) |
| Human Liver Microsomes | 5.8 | 150.2 |
| Recombinant CYP3A4 | 6.2 | 145.8 |
| Recombinant CYP2D6 | 25.1 | 35.7 |
Table 3: Hypothetical Metabolite Profile in Rat Urine (% of Administered Dose)
| Metabolite | Identity | % of Dose |
| Parent | Unchanged | 5.2 |
| M1 | N-desethyl | 22.5 |
| M2 | O-desmethyl | 15.8 |
| M6 | M2-Glucuronide | 35.1 |
| M7 | M2-Sulfate | 8.4 |
| Total Recovered | 87.0 |
Visualization of Experimental Workflow
A logical workflow is essential for a systematic investigation.
Caption: Workflow for investigating the metabolism of a novel compound.
Conclusion
The investigation of the metabolic pathways of a novel compound such as this compound ("Metabochloride") is a multi-faceted process that requires a combination of in vitro and in vivo studies. By following a structured approach as outlined in this guide, researchers can systematically characterize the metabolic fate of a new chemical entity. This information is crucial for assessing its drug-like properties, predicting its pharmacokinetic behavior in humans, and ensuring its safety and efficacy throughout the drug development pipeline. The use of clear data presentation and visual workflows is paramount for effective communication and decision-making within a multidisciplinary research team.
Alectinib (C20H21ClN6O4): A Comprehensive Technical Guide to its Potential in Novel Cancer Indications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alectinib, a potent and selective second-generation tyrosine kinase inhibitor, has demonstrated remarkable efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). Its chemical formula is C20H21ClN6O4, and it is sold under the brand name Alecensa.[1] Beyond its established role in NSCLC, a growing body of preclinical and clinical evidence suggests that alectinib's therapeutic window may extend to a variety of other malignancies. This technical guide provides an in-depth overview of the current understanding of alectinib's mechanism of action, its efficacy in non-NSCLC cancers, detailed experimental protocols for its investigation, and a summary of key clinical trial data. The information presented herein is intended to support further research and development of alectinib as a broad-spectrum anticancer agent.
Mechanism of Action
Alectinib is a tyrosine kinase inhibitor that primarily targets the anaplastic lymphoma kinase (ALK) and rearranged during transfection (RET) proto-oncogene.[1][2] In various cancers, chromosomal rearrangements can lead to the formation of fusion proteins involving ALK or RET, resulting in constitutively active kinases that drive oncogenic signaling. Alectinib competitively binds to the ATP-binding pocket of the ALK and RET kinase domains, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[3] This blockade ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells dependent on these pathways.[4]
ALK-Driven Malignancies
In ALK-positive cancers, alectinib effectively suppresses the aberrant signaling cascades initiated by ALK fusion proteins. The primary downstream pathways inhibited by alectinib in this context include:
-
Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Mammalian Target of Rapamycin (mTOR) Pathway: This pathway is crucial for cell growth, survival, and proliferation. Alectinib's inhibition of ALK prevents the activation of PI3K, leading to the deactivation of AKT and mTOR.[2]
-
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell survival and proliferation. Alectinib blocks ALK-mediated STAT3 phosphorylation, thereby inhibiting its transcriptional activity.[1][5]
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This pathway is involved in cell division and differentiation. Alectinib's action on ALK leads to the downregulation of the RAS-RAF-MEK-ERK signaling cascade.
RET-Driven Malignancies
Alectinib has also demonstrated inhibitory activity against RET fusion proteins.[6] Similar to its effect on ALK, alectinib blocks the kinase activity of RET, leading to the suppression of downstream signaling pathways that are critical for the survival and proliferation of RET-driven cancer cells.[7] The key pathways affected are analogous to those in ALK-driven cancers, including the PI3K/AKT and MAPK/ERK pathways.[8]
Potential Applications in Other Cancers
Emerging evidence from clinical trials and preclinical studies indicates that alectinib may be a viable therapeutic option for a range of cancers beyond NSCLC.
Anaplastic Large Cell Lymphoma (ALCL)
ALK rearrangements are a defining feature of a subset of anaplastic large cell lymphomas. A phase II clinical trial investigating alectinib in patients with relapsed or refractory ALK-positive ALCL demonstrated significant efficacy.[1][5]
Inflammatory Myofibroblastic Tumor (IMT)
A significant portion of inflammatory myofibroblastic tumors harbor ALK gene fusions. Case reports have documented dramatic and sustained responses to alectinib in patients with ALK-positive IMT.[3][6]
Neuroblastoma
Activating mutations and amplification of the ALK gene are found in a subset of neuroblastomas. Preclinical studies have shown that alectinib can effectively inhibit the proliferation of neuroblastoma cell lines with both wild-type and mutated ALK, and it has demonstrated anti-tumor activity in mouse models of the disease.[2][9]
RET Fusion-Positive Cancers
Alectinib's inhibitory effect on RET suggests its potential use in cancers driven by RET fusions, which can occur in various solid tumors, including a small percentage of NSCLC.[6] While clinical data is still emerging, preclinical studies have shown that alectinib can inhibit the growth of RET-rearranged tumor cells.[7]
Data Presentation
Table 1: Clinical Trial Data for Alectinib in Non-NSCLC Cancers
| Cancer Type | Clinical Trial Phase | Number of Patients | Key Efficacy Endpoints | Reference |
| Anaplastic Large Cell Lymphoma | II | 10 | Objective Response Rate (ORR): 80% (8/10), with 6 complete responses. 1-year progression-free survival: 58.3%. | [5] |
| Pediatric Solid Tumors (ALK-positive) | I/II | 22 | Investigator-reported Best Overall Response Rate in 16 evaluable patients was 87.5% (14 partial responses); 2 patients had stable disease. | |
| RET-rearranged NSCLC | I/II | 25 (Japanese) | One patient (4%) achieved an objective response. 13 patients (52%) had disease control at 8 weeks. | |
| RET-rearranged NSCLC | I | 8 | Best overall responses in 5 evaluable patients were stable disease (4/5) and progressive disease (1/5). |
Table 2: Preclinical Data for Alectinib in Non-NSCLC Cancers
| Cancer Type | Model System | Key Findings | Reference |
| Neuroblastoma | Cell lines (wild-type & mutated ALK) | Alectinib suppressed cell proliferation and induced apoptosis by blocking ALK-mediated PI3K/Akt/mTOR signaling. It also enhanced doxorubicin-induced cytotoxicity. | [2] |
| Neuroblastoma | Orthotopic xenograft & transgenic mouse models | Alectinib induced apoptosis, decreased tumor growth, and prolonged survival time. | [2][10] |
| RET-fusion positive | Cell lines (NCOA4-RET, CCDC6-RET) | Alectinib inhibited cell viability in a dose-dependent manner by inhibiting RET phosphorylation and inducing apoptosis. IC50 values were in the nanomolar range. | [11][12] |
| RET-fusion positive | Orthotopic intrathoracic inoculation model | Alectinib suppressed the production of thoracic tumors and pleural effusions. | [11][12] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of alectinib on the viability of cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., neuroblastoma, ALCL, or RET-fusion cell lines) in a 96-well plate at a density of 2-3 x 10³ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of alectinib in the appropriate cell culture medium. The final concentrations should typically range from nanomolar to micromolar, depending on the cell line's sensitivity. Remove the overnight culture medium from the cells and add 100 µL of the alectinib-containing medium to each well. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest alectinib dose.
-
Incubation: Incubate the cells with alectinib for a predetermined period, typically 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of alectinib that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the alectinib concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
This protocol outlines the general steps for assessing the effect of alectinib on protein phosphorylation in key signaling pathways.
-
Cell Lysis: Plate cells and treat with alectinib as described for the viability assay. After the desired treatment time (e.g., 2-24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ALK, total ALK, phospho-RET, total RET, phospho-AKT, total AKT, phospho-ERK, total ERK, phospho-STAT3, total STAT3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation levels upon alectinib treatment.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of alectinib in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in a mixture of media and Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer alectinib to the treatment group, typically by oral gavage, at a predetermined dose and schedule (e.g., 20-60 mg/kg daily). The control group should receive the vehicle used to dissolve alectinib.[13]
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, or immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the alectinib-treated and control groups to assess the anti-tumor efficacy.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. Alectinib | RG-7853 | ALK inhibitor | antitumor | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alectinib (#31443) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. Genprex: REQORSA Shows 79% Tumor Shrink in ALK+ NSCLC | GNPX Stock News [stocktitan.net]
- 12. researchgate.net [researchgate.net]
- 13. uhs.nhs.uk [uhs.nhs.uk]
The Role of C20H21ClN6O4 in Cell Signaling Pathways: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of the compound with the molecular formula C20H21ClN6O4 in cellular signaling. Current research strongly indicates that this molecule functions as a potent and selective inhibitor of Neprilysin (NEP), a key enzyme in cardiovascular and renal regulation. This document will detail its mechanism of action, its impact on downstream signaling cascades, and its therapeutic potential, supported by quantitative data, experimental protocols, and detailed pathway diagrams.
Introduction to Neprilysin and its Inhibition
Neprilysin (NEP), also known as neutral endopeptidase (NEP) or cluster of differentiation 10 (CD10), is a zinc-dependent metalloprotease found on the surface of various cells, with high concentrations in the kidneys, lungs, and cardiovascular tissues.[1] NEP plays a crucial role in inactivating a variety of signaling peptides by cleaving them at the amino side of hydrophobic residues.[1] Key substrates of NEP include natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]), bradykinin, and substance P.[1][2]
The inhibition of NEP by compounds such as the one represented by the formula this compound prevents the degradation of these beneficial peptides. This leads to their increased bioavailability and enhanced downstream signaling, with significant therapeutic implications, particularly in the management of hypertension and heart failure.[3][4]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound is the competitive inhibition of the active site of the neprilysin enzyme. By blocking NEP, the compound allows for the sustained activity of natriuretic peptides and other vasoactive substances.
The Natriuretic Peptide System
The natriuretic peptide system is central to the therapeutic effects of NEP inhibition. The signaling cascade is initiated by the binding of natriuretic peptides to their cognate receptors:
-
Natriuretic Peptide Receptor-A (NPR-A): Binds ANP and BNP.
-
Natriuretic Peptide Receptor-B (NPR-B): Binds CNP.
Upon ligand binding, these receptors, which are particulate guanylate cyclases, catalyze the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The accumulation of intracellular cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a range of physiological responses:
-
Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in blood pressure.[3]
-
Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys.
-
Antiproliferative and Antihypertrophic Effects: Inhibition of cardiac and vascular remodeling.
The following diagram illustrates the signaling pathway initiated by NEP inhibition:
Figure 1: Signaling Pathway of Neprilysin Inhibition
Quantitative Data
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Sacubitrilat (LBQ657) | Neprilysin (human recombinant) | Enzyme Inhibition Assay | 5 | [5] |
| Thiorphan | Neprilysin | Enzyme Inhibition Assay | 6.9 | [5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following provides a generalized methodology for key experiments used to characterize NEP inhibitors like this compound.
In Vitro NEP Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting neprilysin activity.
Materials:
-
Recombinant human neprilysin
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.5)
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of recombinant human neprilysin to each well of the microplate.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic NEP substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Figure 2: Workflow for In Vitro NEP Inhibition Assay
In Vivo Models of Hypertension
Objective: To evaluate the antihypertensive effects of this compound in a relevant animal model.
Model: Spontaneously Hypertensive Rats (SHR) or Angiotensin II-infused rats.
Procedure:
-
Acclimate animals and measure baseline blood pressure using telemetry or tail-cuff method.
-
Administer this compound orally or via an appropriate route at different doses.
-
A control group receives the vehicle.
-
Monitor blood pressure continuously or at regular intervals for a specified period.
-
Collect blood samples to measure plasma levels of natriuretic peptides and cGMP.
-
At the end of the study, tissues such as the heart and kidneys can be collected for histological analysis to assess organ protection.
-
Analyze the data to determine the dose-dependent effect of the compound on blood pressure and other relevant biomarkers.
Therapeutic Implications and Future Directions
The inhibition of neprilysin by compounds like this compound represents a significant advancement in the treatment of cardiovascular diseases. The dual action of enhancing the beneficial effects of the natriuretic peptide system while often being combined with agents that block the renin-angiotensin-aldosterone system (RAAS), such as angiotensin receptor blockers (ARBs), provides a synergistic approach to managing hypertension and heart failure.[4]
Future research should focus on:
-
Elucidating the full spectrum of signaling pathways modulated by long-term NEP inhibition.
-
Investigating the potential off-target effects and long-term safety profile of this class of compounds.
-
Exploring the therapeutic potential of NEP inhibitors in other conditions where natriuretic peptides play a protective role, such as chronic kidney disease and pulmonary hypertension.
References
- 1. Neprilysin - Wikipedia [en.wikipedia.org]
- 2. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Angiotensin receptor-neprilysin inhibitors: Comprehensive review and implications in hypertension treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for Cell Culture Studies with a Kinase Inhibitor
Disclaimer: Extensive searches for the compound with the molecular formula C20H21ClN6O4 did not yield a known biological agent with established cell culture protocols. Therefore, to fulfill the request for a detailed experimental protocol, we are providing a comprehensive guide using the well-characterized multi-kinase inhibitor Dasatinib (C22H26ClN7O2S) as a representative example. Researchers studying novel compounds with similar characteristics can adapt these protocols.
I. Introduction to Dasatinib
Dasatinib is a potent oral inhibitor of multiple tyrosine kinases.[1][2][3] It is primarily known for its activity against the BCR-ABL fusion protein, which is characteristic of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1][4][5] Unlike earlier inhibitors like Imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, making it effective against some Imatinib-resistant mutations.[1][2][4] In addition to BCR-ABL, Dasatinib also potently inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ.[1][3][4] This multi-targeted nature allows Dasatinib to impact a variety of signaling pathways involved in cell proliferation, survival, migration, and invasion.[1]
II. Mechanism of Action and Signaling Pathways
Dasatinib exerts its therapeutic effects by blocking the ATP-binding sites of its target kinases, thereby preventing the phosphorylation of their downstream substrates.[1] This inhibition disrupts the signaling cascades that drive malignant cell growth and survival, ultimately leading to apoptosis (programmed cell death).[1][6]
In the context of CML, the primary target is the constitutively active BCR-ABL kinase. Inhibition of BCR-ABL by Dasatinib blocks downstream pathways such as the RAS/MAPK and PI3K/AKT/mTOR pathways, which are crucial for leukemic cell proliferation and survival.[7][8]
The inhibition of SRC family kinases by Dasatinib has broader implications, as these kinases are involved in a multitude of cellular processes. By targeting SRC, Dasatinib can interfere with pathways regulating cell adhesion, motility, and invasion, making it a subject of investigation for various solid tumors.[9]
III. Quantitative Data
A. IC50 Values of Dasatinib in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Dasatinib can vary significantly depending on the cell line and the assay used.
| Cell Line | Cancer Type | IC50 (nM) | Assay Method |
| K562 | Chronic Myeloid Leukemia | <1.0 | Proliferation Assay |
| PC3 | Prostate Cancer | 9.4 | Proliferation Assay |
| MDA-MB-231 | Breast Cancer | 12 | Proliferation Assay |
| WiDr | Colon Cancer | 52 | Proliferation Assay |
| A498 | Renal Cell Carcinoma | 600 | ATP Content |
| 786-O | Renal Cell Carcinoma | 500 | ATP Content |
| NCI-H23 | Non-Small Cell Lung Cancer | 4500 | ATP Content |
| NCI-H460 | Non-Small Cell Lung Cancer | 300 | ATP Content |
| MCF-7 | Breast Cancer | 11000 | ATP Content |
Note: IC50 values are compiled from various sources and should be considered as approximate.[6][10][11][12] It is recommended to determine the IC50 for your specific cell line and experimental conditions.
IV. Experimental Protocols
A. Preparation of Dasatinib Stock Solution
Dasatinib is supplied as a lyophilized powder and has low solubility in aqueous media.[13]
-
Reconstitution: For a 5 mM stock solution, reconstitute 5 mg of Dasatinib powder in 2.05 mL of dimethyl sulfoxide (DMSO).[14]
-
Storage: Store the stock solution at -20°C, protected from light.[13][14] It is advisable to aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.[13][14] The solution is stable for up to 3 months.[14]
B. General Cell Culture and Treatment
The following is a general guideline. Specific cell culture conditions should be optimized for each cell line.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that allows for logarithmic growth during the treatment period.
-
Adherence: Allow cells to adhere and resume logarithmic growth for 24 hours before treatment.
-
Treatment Preparation: Dilute the Dasatinib stock solution in fresh, complete culture medium to the desired final concentrations immediately before use.[13] Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.[13] A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Incubation: Replace the existing medium with the Dasatinib-containing medium and incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
C. Cell Viability Assay (CCK-8)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.[15]
-
Treatment: After 24 hours, replace the medium with 100 µL of medium containing various concentrations of Dasatinib. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.[15]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[15]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
D. Western Blot Analysis
This protocol is for analyzing protein expression and phosphorylation status.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Dasatinib as described in the general protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against p-BCR-ABL, total BCR-ABL, p-SRC, total SRC, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.[16][18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17]
E. Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Dasatinib for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Detach adherent cells using a gentle method like trypsinization or scraping.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[19][20]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[20]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 15. Dasatinib induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot analysis [bio-protocol.org]
- 17. Western blotting [bio-protocol.org]
- 18. Dasatinib-Loaded Erythrocytes Trigger Apoptosis in Untreated Chronic Myelogenous Leukemic Cells: A Cellular Reservoir Participating in Dasatinib Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell apoptosis assay [bio-protocol.org]
- 20. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Application Notes and Protocols for In-Vivo Administration of Novel Compound C20H21ClN6O4 (Hypothetical Example: Gemini-Compound-1)
Disclaimer: The compound with the molecular formula C20H21ClN6O4 is not readily identifiable in public scientific literature. Therefore, this document provides a generalized and exemplary protocol for the dissolution and preparation of a hypothetical novel compound, herein designated as "Gemini-Compound-1," for in-vivo experiments. The data and pathways presented are illustrative and should be adapted based on experimentally determined properties of the actual compound.
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, dissolution, and preparation of the novel compound this compound (Gemini-Compound-1) for in-vivo studies. The protocols outlined below are designed to ensure consistent and reproducible results in preclinical animal models. Adherence to these guidelines is crucial for obtaining reliable pharmacokinetic, pharmacodynamic, and toxicological data.
Physicochemical Properties of Gemini-Compound-1
A summary of the hypothetical physicochemical properties of Gemini-Compound-1 is presented below. These values are essential for the selection of appropriate solvents and the development of a suitable formulation for in-vivo administration.
| Property | Value |
| Molecular Formula | This compound |
| Molecular Weight | 460.88 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity (Hypothetical) | >99% (by HPLC) |
| LogP (Predicted) | 3.5 |
Solubility Assessment Protocol
Objective: To determine the optimal solvent or vehicle for the solubilization of Gemini-Compound-1 for in-vivo administration.
Materials:
-
Gemini-Compound-1
-
Solvents: DMSO (Dimethyl sulfoxide), Ethanol (200 proof), PEG400 (Polyethylene glycol 400), Saline (0.9% NaCl), Sterile Water for Injection.
-
Vortex mixer
-
Sonicator
-
pH meter
-
Microbalance
-
1.5 mL microcentrifuge tubes
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh 10 mg of Gemini-Compound-1 and place it into a 1.5 mL microcentrifuge tube.
-
Add the selected solvent (e.g., DMSO) in incremental volumes (e.g., 10 µL) to determine the concentration at which the compound completely dissolves.
-
Vortex for 30 seconds and sonicate for 5 minutes between each solvent addition.
-
Visually inspect for any undissolved particles.
-
Repeat this process for each solvent to be tested.
-
-
Solubility in Co-solvent Systems:
-
Prepare various co-solvent mixtures commonly used in in-vivo studies (see table below).
-
Add a known amount of Gemini-Compound-1 to each co-solvent system to determine its solubility.
-
Follow the same procedure of vortexing and sonication to ensure complete dissolution.
-
-
Data Recording:
-
Record the concentration at which Gemini-Compound-1 is fully solubilized in each solvent and co-solvent system.
-
Hypothetical Solubility Data for Gemini-Compound-1
| Solvent / Vehicle | Solubility (mg/mL) | Observations |
| DMSO | >100 mg/mL | Clear solution |
| Ethanol | 25 mg/mL | Clear solution |
| PEG400 | 50 mg/mL | Clear, viscous solution |
| Saline (0.9% NaCl) | <0.1 mg/mL | Insoluble |
| Sterile Water | <0.1 mg/mL | Insoluble |
| 10% DMSO / 40% PEG400 / 50% Saline | 10 mg/mL | Clear solution, suitable for IV/IP |
| 5% DMSO / 95% Saline | <1 mg/mL | Precipitation observed |
Preparation Protocol for In-Vivo Dosing Solution
Objective: To prepare a 10 mg/mL dosing solution of Gemini-Compound-1 in a vehicle suitable for intraperitoneal (IP) injection in mice.
Materials:
-
Gemini-Compound-1
-
DMSO
-
PEG400
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate Required Amounts:
-
For a final volume of 10 mL of a 10 mg/mL solution, 100 mg of Gemini-Compound-1 is required.
-
Vehicle composition: 10% DMSO, 40% PEG400, 50% Saline.
-
DMSO volume: 1 mL
-
PEG400 volume: 4 mL
-
Saline volume: 5 mL
-
-
-
Dissolution of Gemini-Compound-1:
-
Weigh 100 mg of Gemini-Compound-1 into a sterile vial.
-
Add 1 mL of DMSO to the vial.
-
Vortex until the compound is completely dissolved. A clear solution should be obtained.
-
-
Addition of Co-solvents:
-
Add 4 mL of PEG400 to the DMSO solution.
-
Mix thoroughly by vortexing.
-
-
Final Formulation:
-
Slowly add 5 mL of sterile saline to the mixture while vortexing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should remain clear.
-
If necessary, warm the solution to 37°C to aid in maintaining solubility.
-
-
Storage and Handling:
-
The final formulation should be prepared fresh on the day of dosing.
-
If short-term storage is necessary, store at 4°C and protect from light. Before administration, allow the solution to return to room temperature and vortex to ensure homogeneity.
-
Hypothetical Signaling Pathway Modulation
Gemini-Compound-1 is hypothesized to be an inhibitor of the fictional "Kinase X" (KX) which is a key component of the "Growth Factor Receptor Y" (GFRY) signaling pathway. Inhibition of this pathway is expected to lead to a reduction in cell proliferation and survival.
Caption: Hypothetical GFRY signaling pathway inhibited by Gemini-Compound-1.
Experimental Workflow
The following diagram outlines the general workflow for preparing Gemini-Compound-1 for in-vivo experiments.
Caption: Workflow for the preparation of Gemini-Compound-1 for in-vivo dosing.
Application Notes and Protocols for Measuring Imatinib (C20H21ClN6O4) Efficacy in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib, with the chemical formula C20H21ClN6O4, is a potent and selective small molecule tyrosine kinase inhibitor.[1][2][3][4] It functions by competitively binding to the ATP-binding site of specific tyrosine kinases, thereby preventing the phosphorylation of their downstream targets and inhibiting cellular proliferation and survival signals.[1][2] The primary targets of Imatinib include the BCR-ABL fusion protein, characteristic of Chronic Myeloid Leukemia (CML), as well as the receptor tyrosine kinases c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR), which are pivotal in the pathogenesis of Gastrointestinal Stromal Tumors (GIST).[1][2][5][6]
These application notes provide detailed methodologies for assessing the in vivo efficacy of Imatinib in preclinical mouse models, a critical step in the drug development pipeline. The protocols outlined below cover the establishment of tumor xenografts, treatment administration, and various techniques for quantifying the therapeutic response.
Signaling Pathway of Imatinib Action
Imatinib exerts its therapeutic effects by inhibiting key signaling pathways that drive oncogenesis. The diagram below illustrates the primary mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Imatinib: Package Insert / Prescribing Information [drugs.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Selective tyrosine kinase inhibition by imatinib mesylate for the treatment of autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Preclinical Research of C20H21ClN6O4
Disclaimer: The following application notes and protocols are generalized for a compound with the molecular formula C20H21ClN6O4. The lack of specific published data for a singular, identified compound with this formula necessitates a foundational approach based on established preclinical research methodologies. Researchers should adapt these protocols based on the specific physicochemical properties and biological targets of their particular molecule.
Introduction
This document provides a comprehensive guide for the preclinical evaluation of compounds with the molecular formula this compound. It outlines protocols for determining dosage and administration routes in both in vitro and in vivo models, essential for establishing a safety and efficacy profile before clinical trials. The methodologies described are based on general principles of preclinical pharmacology and toxicology.
Quantitative Data Summary
Due to the absence of specific data for a compound with the formula this compound, the following tables are presented as templates. Researchers should populate these tables with their experimental data.
Table 1: In Vitro IC50 Values
| Cell Line | Compound ID | IC50 (µM) | Assay Type |
| e.g., A549 | This compound-Isomer A | Experimental Data | MTT Assay |
| e.g., MCF-7 | This compound-Isomer A | Experimental Data | MTT Assay |
| e.g., PC-3 | This compound-Isomer A | Experimental Data | MTT Assay |
Table 2: In Vivo Dosage and Administration in Murine Models
| Animal Model | Dosing Route | Dose (mg/kg) | Dosing Frequency | Vehicle | Observations |
| e.g., BALB/c | Intravenous (IV) | Experimental Data | e.g., Once daily | e.g., Saline | e.g., Tumor volume, body weight |
| e.g., C57BL/6 | Oral (PO) | Experimental Data | e.g., Twice daily | e.g., 0.5% CMC | e.g., Tumor volume, body weight |
| e.g., Nude Mice | Intraperitoneal (IP) | Experimental Data | e.g., Every other day | e.g., DMSO/Saline | e.g., Tumor volume, body weight |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and establish the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3)
-
This compound compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Murine Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID mice)
-
Cancer cells (e.g., A549, MCF-7)
-
This compound compound
-
Vehicle solution (e.g., saline, 0.5% carboxymethylcellulose)
-
Syringes and needles for injection
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment and control groups. Administer this compound via the chosen route (e.g., IV, IP, PO) at predetermined doses and schedules. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study period.
-
Tissue Collection: Excise tumors for further analysis (e.g., histopathology, Western blot).
Visualizations
Caption: General experimental workflow for preclinical evaluation.
Caption: A hypothetical signaling pathway for this compound.
Application of BI-7273 (C20H21ClN6O4) in CRISPR-Cas9 Screening: Identifying Modulators of Bromodomain Inhibitor Sensitivity
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-7273 is a potent and selective dual inhibitor of bromodomain-containing protein 7 (BRD7) and bromodomain-containing protein 9 (BRD9), key components of the mammalian SWI/SNF (BAF) chromatin remodeling complex. By binding to the acetyl-lysine reading pockets of BRD7 and BRD9, BI-7273 disrupts the recruitment and function of the SWI/SNF complex, leading to alterations in gene expression and subsequent anti-proliferative effects in various cancer models. The molecular formula for BI-7273 is C20H21ClN6O4. Understanding the genetic landscape that influences cellular response to BI-7273 is crucial for identifying patient populations likely to respond, elucidating mechanisms of resistance, and discovering novel combination therapies.
This application note describes a protocol for a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes and pathways that modulate sensitivity to BI-7273. Such screens can uncover synthetic lethal interactions and mechanisms of drug resistance, providing valuable insights for drug development and precision medicine.
Principle of the Assay
A pooled, genome-wide CRISPR-Cas9 knockout screen is performed to identify genes whose loss-of-function confers either resistance or sensitivity to BI-7273. A library of single-guide RNAs (sgRNAs) targeting all protein-coding genes is introduced into a population of Cas9-expressing cells. Each cell receives a single sgRNA, which directs the Cas9 nuclease to a specific genomic locus, creating a knockout of the target gene.
The pooled cell population is then treated with a sub-lethal concentration of BI-7273. Over time, cells with gene knockouts that confer resistance to BI-7273 will proliferate and become enriched in the population, while cells with knockouts that increase sensitivity will be depleted. By using next-generation sequencing (NGS) to quantify the abundance of each sgRNA in the treated versus untreated cell populations, genes that modulate the cellular response to BI-7273 can be identified.
Signaling Pathway of the SWI/SNF Complex
The SWI/SNF complex is an ATP-dependent chromatin remodeler that alters the structure of chromatin, thereby regulating gene expression. BRD7 and BRD9 are integral subunits that recognize acetylated histones, tethering the complex to specific genomic loci. BI-7273 inhibits this interaction, leading to the eviction of the SWI/SNF complex from chromatin and subsequent changes in the transcription of target genes, including the MYC oncogene.
Figure 1: Simplified signaling pathway of the SWI/SNF complex and the mechanism of action of BI-7273.
Experimental Workflow for CRISPR-Cas9 Screening
The overall workflow for a pooled CRISPR-Cas9 screen to identify modulators of BI-7273 sensitivity is depicted below.
Figure 2: Experimental workflow for a pooled CRISPR-Cas9 screen with BI-7273.
Quantitative Data Summary
The following tables provide examples of the types of quantitative data that should be generated and analyzed during the screen.
Table 1: BI-7273 In Vitro Activity
| Parameter | BRD9 | BRD7 |
| IC50 (nM) | 19 | 117 |
| Kd (nM) | 0.75 | 0.3 |
Note: Data derived from publicly available sources.[1]
Table 2: Example Hit Table from CRISPR Screen Analysis
| Gene Symbol | Log2 Fold Change (BI-7273 vs. Vehicle) | p-value | Phenotype |
| GENE_A | 3.5 | < 0.001 | Resistance |
| GENE_B | 2.8 | < 0.001 | Resistance |
| GENE_C | -4.2 | < 0.001 | Sensitivity |
| GENE_D | -3.1 | < 0.001 | Sensitivity |
Experimental Protocols
Protocol 1: Generation of a Stable Cas9-Expressing Cell Line
-
Cell Line Selection: Choose a cancer cell line of interest that exhibits sensitivity to BI-7273.
-
Lentiviral Transduction: Transduce the selected cell line with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).
-
Antibiotic Selection: Select for successfully transduced cells by culturing in the presence of the appropriate antibiotic.
-
Validation of Cas9 Activity: Confirm Cas9 activity in the stable cell line using a functional assay, such as the SURVEYOR nuclease assay, after transduction with a control sgRNA targeting a non-essential gene.
Protocol 2: Pooled CRISPR-Cas9 Library Screening
-
Library and Cell Preparation:
-
Amplify a genome-scale sgRNA library (e.g., GeCKO v2, Brunello).
-
Produce high-titer lentivirus for the pooled sgRNA library.
-
Expand the Cas9-expressing cell line.
-
-
Lentiviral Transduction of sgRNA Library:
-
Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Maintain a cell population size that ensures a representation of at least 500 cells per sgRNA in the library.
-
-
Puromycin Selection:
-
After 24-48 hours, select for transduced cells by adding puromycin to the culture medium.
-
Culture the cells in puromycin for 2-3 days until a non-transduced control plate shows complete cell death.
-
-
BI-7273 Treatment:
-
Split the selected cell population into two arms: a vehicle control (e.g., DMSO) and a BI-7273 treatment arm.
-
Determine the appropriate sub-lethal concentration of BI-7273 (e.g., IC20-IC50) through a preliminary dose-response experiment.
-
Culture the cells for 14-21 days, passaging as needed and maintaining a minimum of 500 cells per sgRNA at each passage.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cell pellets from both the vehicle and BI-7273 treated populations at the end of the screen.
-
Isolate genomic DNA from each sample.
-
Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.
-
Perform next-generation sequencing (NGS) on the PCR amplicons to determine the representation of each sgRNA.
-
Protocol 3: Data Analysis
-
Read Alignment and Counting: Align the NGS reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Hit Identification: Use statistical software packages like MAGeCK to identify sgRNAs and, by extension, genes that are significantly enriched (resistance hits) or depleted (sensitivity hits) in the BI-7273-treated population compared to the vehicle-treated population.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) on the hit list to identify biological pathways that are significantly associated with the response to BI-7273.
Conclusion
The application of CRISPR-Cas9 screening with BI-7273 provides a powerful, unbiased approach to dissect the genetic determinants of response to this BRD7/9 inhibitor. The identification of genes that modulate sensitivity to BI-7273 can lead to the discovery of novel drug targets for combination therapies, the development of predictive biomarkers for patient stratification, and a deeper understanding of the biological functions of the SWI/SNF complex. The protocols and guidelines presented in this application note offer a framework for conducting such screens and advancing the therapeutic potential of BI-7273.
References
Application Notes and Protocols: Detection of FLT3 Phosphorylation Following Quizartinib Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2][3] Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4][5] Quizartinib (C20H21ClN6O4) is a potent and highly selective second-generation FLT3 inhibitor that has demonstrated significant efficacy in patients with FLT3-mutated AML.[1][4][6][7] This document provides a detailed protocol for the detection and semi-quantitative analysis of FLT3 phosphorylation in cell lines treated with Quizartinib using the Western blot technique.
Introduction
Quizartinib functions by binding to the ATP-binding pocket of the FLT3 receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and STAT5 pathways.[1][2][3][8] This inhibition of constitutive signaling ultimately leads to apoptosis in FLT3-ITD-positive leukemic cells.[1]
Western blotting is a fundamental and widely used technique to detect specific proteins in a sample and to analyze post-translational modifications such as phosphorylation.[9] By using antibodies specific to the phosphorylated form of a protein (phospho-specific antibodies) and antibodies that recognize the total protein regardless of its phosphorylation state, the effect of inhibitors like Quizartinib on protein phosphorylation can be accurately assessed.[10] This protocol outlines the necessary steps for cell culture and treatment, protein extraction, SDS-PAGE, immunoblotting, and data analysis to evaluate the inhibitory effect of Quizartinib on FLT3 phosphorylation.
Data Presentation
The following table summarizes the inhibitory activity of Quizartinib on FLT3 phosphorylation in a human AML cell line harboring the FLT3-ITD mutation.
| Cell Line | Compound | Target | IC50 (nM) | Reference |
| MV4-11 | Quizartinib | p-FLT3 | 0.50 | [8][11] |
| MV4-11 | AC886 (active metabolite) | p-FLT3 | 0.18 | [8][11] |
Experimental Protocols
Materials and Reagents
-
Cell Line: MV4-11 (FLT3-ITD positive human acute myeloid leukemia cell line)
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Quizartinib (this compound): Prepare a stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12][13]
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer
-
Transfer: PVDF membrane, transfer buffer, and transfer system
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-FLT3 (Tyr591) antibody
-
Rabbit anti-FLT3 antibody
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
-
Stripping Buffer: Mild or harsh stripping buffer for reprobing.[14][15][16]
Procedure
1. Cell Culture and Treatment
-
Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 1 x 10^6 cells/mL and allow them to grow overnight.
-
Treat the cells with varying concentrations of Quizartinib (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control for a specified time (e.g., 2 hours).
2. Cell Lysis and Protein Quantification
-
After treatment, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[13][17][18]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FLT3 (p-FLT3) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
5. Stripping and Reprobing for Total FLT3
-
After imaging for p-FLT3, the membrane can be stripped to remove the bound antibodies.[14][15][19]
-
Incubate the membrane in a stripping buffer according to the manufacturer's protocol or a standard laboratory recipe.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against total FLT3 overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
6. Data Analysis
-
Quantify the band intensities for both p-FLT3 and total FLT3 using densitometry software.
-
Normalize the p-FLT3 signal to the total FLT3 signal for each sample to account for any variations in protein loading.
-
The results can be expressed as the percentage of p-FLT3 inhibition relative to the vehicle-treated control.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of FLT3 phosphorylation.
Caption: FLT3 signaling pathway and inhibition by Quizartinib.
References
- 1. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 2. Targeting FLT3 for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. inventbiotech.com [inventbiotech.com]
- 13. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 14. abcam.com [abcam.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Overview of Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Identification of Phosphorylated Proteins on a Global Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Apoptosis Induced by a Novel Compound (C20H21ClN6O4) using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[1] The induction of apoptosis is a key mechanism for many anti-cancer therapeutic agents. This application note describes the use of flow cytometry to quantify and characterize apoptosis induced by a novel investigational compound, C20H21ClN6O4, in a cellular context.
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[2][3][4] In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane.[4] During early apoptosis, this asymmetry is lost, and PS becomes exposed on the outer leaflet.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, to label early apoptotic cells.[4] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it stains the cellular DNA.[2][3] By using both Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[2]
This document provides a detailed protocol for treating cells with this compound and subsequently analyzing the apoptotic response using Annexin V and PI staining followed by flow cytometric analysis.
Experimental Protocols
Materials and Reagents
-
Target cells (e.g., cancer cell line)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Cell Seeding: Seed the target cells in a T25 culture flask or 6-well plates at a density that will allow for sufficient cell numbers for flow cytometry analysis after treatment (e.g., 1 x 10^6 cells in a T25 flask).[2] Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: After allowing the cells to adhere overnight, treat the cells with varying concentrations of this compound for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and an untreated control. A positive control using a known apoptosis-inducing agent (e.g., Staurosporine) can also be included.[5]
Annexin V and Propidium Iodide Staining
-
Cell Harvesting: Following the treatment period, collect both the floating (apoptotic) and adherent cells.[2]
-
Aspirate the culture medium containing the floating cells and transfer to a 15 mL conical tube.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the floating cells in the conical tube.
-
-
Cell Washing: Centrifuge the cell suspension at 400-600 x g for 5 minutes at room temperature.[6] Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension in Binding Buffer: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[6] Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.[6]
-
Staining:
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube and mix gently.[4] Keep the samples on ice and protected from light until analysis.
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (for Annexin V) and PI.
-
Controls: Run unstained, Annexin V-FITC only, and PI only stained cells to set up the compensation and gates.
-
Data Acquisition: Acquire data for each sample. Collect a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.
-
Data Analysis: Analyze the flow cytometry data using appropriate software. The cell populations are defined as follows:
-
Viable cells: Annexin V-negative and PI-negative (Lower Left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (Upper Left quadrant).
-
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
| Treatment Group | Concentration (µM) | % Viable Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic Cells (Q2) | % Necrotic Cells (Q1) |
| Untreated Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| Vehicle Control (DMSO) | 0.1% | 94.8 ± 2.5 | 2.8 ± 0.6 | 1.9 ± 0.4 | 0.5 ± 0.2 |
| This compound | 1 | 85.3 ± 3.2 | 8.1 ± 1.1 | 5.4 ± 0.9 | 1.2 ± 0.3 |
| This compound | 5 | 60.7 ± 4.5 | 25.4 ± 2.8 | 12.3 ± 1.5 | 1.6 ± 0.4 |
| This compound | 10 | 35.1 ± 5.1 | 45.8 ± 3.9 | 16.5 ± 2.1 | 2.6 ± 0.6 |
| Positive Control (Staurosporine) | 1 | 15.6 ± 3.8 | 60.2 ± 4.7 | 22.1 ± 3.3 | 2.1 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.[7]
Mandatory Visualizations
References
- 1. Apoptosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. researchgate.net [researchgate.net]
Using C20H21ClN6O4 in combination with other chemotherapy agents
Initial investigations into the chemical formula C20H21ClN6O4 have not yielded a recognized chemotherapy agent or experimental compound within publicly available scientific and chemical databases. Despite extensive searches, a common name, established use in oncology, or detailed experimental data for a compound with this specific formula remains elusive.
This lack of identification prevents the creation of detailed application notes and protocols as requested. The foundation of such documents is the specific pharmacological and biological characteristics of a known substance, none of which can be ascertained for this compound at this time.
Searches were conducted across various platforms, including chemical databases such as PubChem and the Chemical Abstracts Service (CAS), as well as in repositories of scientific literature and patents. These inquiries failed to link the provided chemical formula to any known antineoplastic agent or a compound under investigation for cancer therapy.
It is possible that the chemical formula provided contains a typographical error, refers to a proprietary compound not disclosed in the public domain, or is a component of a larger molecule where the parent compound is more commonly referenced.
Without a definitive identification of the compound, it is not possible to provide the following critical information required for the requested application notes and protocols:
-
Mechanism of Action: How the compound interacts with cancer cells at a molecular level.
-
Combination Therapies: Data on synergistic or antagonistic effects when used with other chemotherapy agents.
-
Quantitative Data: Efficacy and toxicity data from preclinical or clinical studies.
-
Experimental Protocols: Established methodologies for in vitro or in vivo studies.
-
Signaling Pathways: The specific cellular pathways affected by the compound.
Researchers, scientists, and drug development professionals are advised to verify the chemical formula and seek the common or trade name of the compound of interest to enable a more fruitful search for relevant data. Should a positive identification be made, it would then be possible to gather the necessary information to develop the comprehensive application notes and protocols as originally intended.
Application Note: High-Throughput Screening Assays for Imatinib (C20H21ClN6O4) Sensitivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imatinib, with the chemical formula C20H21ClN6O4, is a potent and selective small molecule kinase inhibitor.[1] It has revolutionized the treatment of certain cancers, most notably Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML) and gastrointestinal stromal tumors (GIST).[2] Imatinib functions by targeting the ATP-binding site of specific tyrosine kinases, thereby preventing the phosphorylation of their substrates and blocking downstream signaling pathways that drive cell proliferation and survival.[3][4] The primary targets of Imatinib are the BCR-Abl fusion protein, c-Kit, and the Platelet-Derived Growth Factor Receptor (PDGF-R).[1][5]
High-throughput screening (HTS) is a critical tool in drug discovery and personalized medicine.[6] HTS assays allow for the rapid testing of thousands of compounds to identify those that elicit a specific biological response.[7] In the context of Imatinib, HTS is essential for identifying sensitive cell lines, discovering new therapeutic applications, and screening for compounds that can overcome resistance. This document provides detailed protocols for robust, scalable HTS assays to determine cellular sensitivity to Imatinib.
Principle of the Assays
To effectively determine cellular sensitivity to Imatinib, a two-tiered HTS approach is recommended: a primary screening assay to measure overall cell viability and a secondary, more specific assay to confirm the mechanism of cell death, such as apoptosis.
-
Primary Screening: Cell Viability Assay. The initial screen employs a luminescence-based assay that quantifies ATP levels within a cell population. The amount of ATP is directly proportional to the number of metabolically active, viable cells. A decrease in ATP levels upon treatment with Imatinib indicates a reduction in cell viability due to cytotoxicity or cytostasis. This method is highly sensitive, reproducible, and amenable to HTS formats.[7]
-
Secondary/Confirmatory Screening: Apoptosis Assay. To confirm that the observed decrease in viability is due to programmed cell death, a secondary assay measuring the activity of caspases 3 and 7 is employed. Caspases 3 and 7 are key effector caspases in the apoptotic pathway.[8] Their activation is a hallmark of apoptosis.[9] This assay uses a luminogenic substrate that, when cleaved by active caspases, produces a light signal proportional to the amount of caspase activity.
Signaling Pathways Targeted by Imatinib
Imatinib exerts its therapeutic effect by inhibiting key signaling pathways that are constitutively activated in certain cancers. Understanding these pathways is crucial for interpreting assay results.
BCR-Abl Signaling Pathway
In CML, the BCR-Abl fusion protein possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and inhibiting apoptosis.[10][11] Imatinib binds to the ATP-binding pocket of the Abl kinase domain, preventing substrate phosphorylation and blocking downstream pathways like the RAS/MAPK and PI3K/AKT/mTOR pathways.[10][12]
Caption: Imatinib inhibits the BCR-Abl kinase, blocking proliferation and inducing apoptosis.
c-Kit and PDGF-R Signaling Pathways
Imatinib also inhibits the receptor tyrosine kinases c-Kit and PDGF-R.[13][14] Mutations that lead to the constitutive activation of these receptors are oncogenic drivers in GISTs and other tumors.[15][16] The binding of their respective ligands (Stem Cell Factor for c-Kit, Platelet-Derived Growth Factor for PDGF-R) causes receptor dimerization and autophosphorylation, activating downstream signaling cascades similar to those activated by BCR-Abl, including the PI3K/AKT and MAPK pathways.[17][18][19] Imatinib blocks these pathways by preventing the initial autophosphorylation step.[2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imatinib - Wikipedia [en.wikipedia.org]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]
- 15. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 16. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]
- 17. Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sinobiological.com [sinobiological.com]
- 19. sinobiological.com [sinobiological.com]
Application Notes: Ponatinib (C20H21ClN6O4) for Investigating Drug Resistance in Acute Myeloid Leukemia (AML)
For Research Use Only.
Introduction
Ponatinib (C20H21ClN6O4) is a potent, orally administered multi-targeted tyrosine kinase inhibitor (TKI).[1] Initially developed as a pan-BCR-ABL1 inhibitor, it has demonstrated significant efficacy against various hematological malignancies.[1][2] In the context of Acute Myeloid Leukemia (AML), Ponatinib is of particular interest due to its potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML.[1][3] Activating mutations in FLT3, most commonly internal tandem duplications (FLT3-ITD), are found in approximately 30% of AML patients and are associated with a poor prognosis.[1][3] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic cells.[1]
Ponatinib has shown efficacy in preclinical models and clinical trials in patients with FLT3-ITD AML, including those who have developed resistance to other FLT3 inhibitors.[1][3] These application notes provide an overview of the utility of Ponatinib in studying drug resistance mechanisms in AML, along with protocols for relevant in vitro assays.
Mechanism of Action in AML
Ponatinib exerts its anti-leukemic effects in AML primarily through the inhibition of constitutively active FLT3. By binding to the ATP-binding site of the FLT3 kinase domain, Ponatinib blocks its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell survival and proliferation.[4] Key pathways inhibited by Ponatinib in FLT3-ITD AML include:
-
RAS/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
PI3K/AKT/mTOR Pathway: This pathway plays a central role in regulating cell growth, metabolism, and survival.
-
JAK/STAT Pathway: Constitutive activation of STAT5 is a hallmark of FLT3-ITD AML and is a key driver of leukemogenesis.[5][6]
The ability of Ponatinib to inhibit these multiple oncogenic signaling cascades contributes to its potent anti-leukemic activity.
Mechanisms of Resistance
Despite the efficacy of Ponatinib, acquired resistance can emerge. The primary mechanisms of resistance in the context of FLT3-ITD AML include:
-
Secondary Mutations in the FLT3 Kinase Domain:
-
Upregulation of Bypass Signaling Pathways: Activation of alternative survival pathways can circumvent the inhibition of FLT3.
-
Clonal Evolution: The selection and expansion of pre-existing or newly mutated subclones that are insensitive to Ponatinib.
Data Presentation
In Vitro Efficacy of Ponatinib in AML Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) | Reference(s) |
| MV4-11 | FLT3-ITD | 0.0956 (SANGER), <10 | [8][9] |
| MOLM-14 | FLT3-ITD | Not explicitly stated, but sensitive | [5] |
| RS4;11 | FLT3-wild type | >100 | [10] |
| Primary AML Blasts | FLT3-ITD | 4 | [8] |
| Primary AML Blasts | FLT3-wild type | No activity | [8] |
Kinase Inhibitory Activity of Ponatinib
| Kinase | IC50 (nM) | Reference(s) |
| FLT3 | 12.6 | [8] |
| BCR-ABL | 0.37 | [8] |
| SRC | 5.4 | [8] |
| VEGFR2 | 1.5 | [9] |
| FGFR1 | 2.2 | [9] |
| PDGFRα | 1.1 | [9] |
| KIT | 12.5 |
Clinical Response of Ponatinib in FLT3-ITD AML Patients (Phase 1 Study)
| Patient Population | Response Rate | Reference(s) |
| Overall AML cohort (n=12) | 25% (3/12) | [1][7] |
| FLT3-ITD positive (n=10) | 30% (3/10) | [1] |
| FLT3-ITD positive, FLT3 inhibitor-naïve (n=7) | 43% (3/7) | [1][2][7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) for AML Cell Lines
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of Ponatinib in AML cell lines using a colorimetric MTT assay.
Materials:
-
AML cell lines (e.g., MV4-11 for FLT3-ITD, RS4;11 for FLT3-wild type)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ponatinib (this compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture AML cells in RPMI-1640 medium to ~80% confluency.
-
Perform a cell count and assess viability using Trypan Blue exclusion (>90% viability recommended).
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Ponatinib Treatment:
-
Prepare a stock solution of Ponatinib in DMSO (e.g., 10 mM).
-
Perform serial dilutions of Ponatinib in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO) at the same final concentration as in the highest Ponatinib treatment.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the diluted Ponatinib solutions in triplicate.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of each well by pipetting up and down.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Ponatinib concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blotting for FLT3 and STAT5 Phosphorylation
This protocol describes the analysis of the phosphorylation status of FLT3 and its downstream target STAT5 in AML cells following treatment with Ponatinib.
Materials:
-
AML cell lines (e.g., MV4-11)
-
RPMI-1640 medium
-
Ponatinib
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FLT3 (Tyr591)
-
Rabbit anti-FLT3
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Rabbit anti-STAT5
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed MV4-11 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Ponatinib (e.g., 10 nM, 100 nM) or vehicle (DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in 100 µL of lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-phospho-FLT3, anti-phospho-STAT5) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels, strip the membrane and re-probe with antibodies against total FLT3, total STAT5, and β-actin.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualization
Caption: Inhibition of FLT3-ITD signaling by Ponatinib in AML.
Caption: Workflow for studying Ponatinib resistance in AML cells.
Caption: Logical relationship of Ponatinib action and resistance.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ponatinib in patients with refractory acute myeloid leukaemia: findings from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP1 PARylates and stabilizes STAT5 in FLT3-ITD acute myeloid leukemia and other STAT5-activated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [archive.hshsl.umaryland.edu]
- 7. Activity of ponatinib against clinically-relevant AC220-resistant kinase domain mutants of FLT3-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. DSpace [digital.library.adelaide.edu.au]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing In-Vitro Assay Concentrations for Novel Small Molecule Inhibitors
Disclaimer: The specific molecule C20H21ClN6O4 is not publicly cataloged. This guide therefore provides a framework for optimizing the in-vitro concentration of a novel or uncharacterized small molecule inhibitor, using the well-studied kinase inhibitor Gefitinib (C22H24ClFN4O3) as a representative example. The principles and protocols outlined here are broadly applicable to other small molecule inhibitors in similar research contexts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a new small molecule inhibitor in a cell-based assay?
A1: For a novel compound like Gefitinib, it is advisable to start with a broad range of concentrations to determine the dose-response curve. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). This wide range helps in identifying the effective concentration window for your specific cell line and assay.
Q2: How do I prepare a stock solution of the inhibitor?
A2: Most small molecule inhibitors, including Gefitinib, are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: How long should I incubate the cells with the inhibitor?
A3: The optimal incubation time depends on the specific assay and the biological question being addressed. For cell viability or proliferation assays, a 24 to 72-hour incubation is common. For signaling pathway studies, such as analyzing protein phosphorylation by western blot, a much shorter incubation time (e.g., 15 minutes to a few hours) may be sufficient.
Q4: How do I determine the IC50 value of my inhibitor?
A4: The half-maximal inhibitory concentration (IC50) is determined by performing a dose-response experiment. Treat your cells with a range of inhibitor concentrations (typically 8-12 concentrations in a semi-logarithmic series) for a fixed period. Measure the desired biological response (e.g., cell viability, enzyme activity). Plot the response against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that produces a 50% reduction in the measured response.
Troubleshooting Guides
Problem: High variability between replicate wells in a cell viability assay.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure your cells are in a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent settling. When using multi-channel pipettes, ensure all tips are dispensing equal volumes.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: Edge effects, where wells on the perimeter of the plate behave differently due to evaporation, can be minimized by not using the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Possible Cause 3: Inconsistent inhibitor dilution.
-
Solution: Prepare your serial dilutions carefully and mix each dilution step thoroughly. Use calibrated pipettes and fresh tips for each dilution.
-
Problem: No significant effect of the inhibitor, even at high concentrations.
-
Possible Cause 1: The chosen cell line is resistant to the inhibitor.
-
Solution: Verify from the literature if your cell line is expected to be sensitive to the inhibitor's mechanism of action. For example, Gefitinib is most effective in non-small cell lung cancer (NSCLC) cell lines with activating mutations in the epidermal growth factor receptor (EGFR). Consider testing a panel of cell lines with known sensitivities.
-
-
Possible Cause 2: The inhibitor is inactive or degraded.
-
Solution: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. You can verify the activity of your inhibitor by testing it on a known sensitive positive control cell line.
-
-
Possible Cause 3: Insufficient incubation time.
-
Solution: The inhibitor may require a longer incubation time to exert its effect. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period.
-
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Gefitinib in Common In-Vitro Assays
| Assay Type | Cell Line Example | Recommended Concentration Range | Incubation Time |
| Cell Viability (MTT/XTT) | A549 (NSCLC, EGFR wild-type) | 1 µM - 100 µM | 48 - 72 hours |
| PC-9 (NSCLC, EGFR exon 19 del) | 1 nM - 1 µM | 48 - 72 hours | |
| Apoptosis (Annexin V/PI) | HCC827 (NSCLC, EGFR exon 19 del) | 10 nM - 1 µM | 24 - 48 hours |
| Western Blot (p-EGFR) | H1975 (NSCLC, L858R/T790M) | 100 nM - 10 µM | 1 - 4 hours |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Express the results as a percentage of the vehicle control.
Protocol 2: Analysis of EGFR Phosphorylation by Western Blot
-
Cell Culture and Treatment: Plate 1-2 x 10^6 cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary. Treat the cells with the desired concentrations of the inhibitor for 1-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phospho-EGFR signal to the total EGFR signal.
Visualizations
Caption: General experimental workflow for determining the IC50 of a small molecule inhibitor.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Technical Support Center: Overcoming C20H21ClN6O4 (Quizartinib) Resistance in AML Cell Lines
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to C20H21ClN6O4, also known as Quizartinib, in Acute Myeloid Leukemia (AML) cell lines. Quizartinib is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2][3] While it has shown significant efficacy in patients with FLT3-mutated AML, the development of resistance is a major clinical challenge.[4][5] This guide offers detailed experimental protocols and data interpretation strategies to help identify mechanisms of resistance and explore potential therapeutic solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to Quizartinib in AML cell lines?
A1: Resistance to Quizartinib in AML can be broadly categorized into two main types:
-
On-target resistance: This typically involves the acquisition of secondary point mutations within the FLT3 kinase domain, which interfere with drug binding.[3][6] Common mutations occur at the activation loop residue D835 or the gatekeeper residue F691.[3][6] These mutations can prevent Quizartinib, a type II inhibitor, from effectively binding to the inactive conformation of the FLT3 kinase.[3]
-
Off-target resistance: This involves the activation of bypass signaling pathways that allow the cancer cells to survive and proliferate despite the inhibition of FLT3.[4][7] A common mechanism is the activation of the Ras/MAPK pathway through mutations in genes like NRAS.[3][7] Other implicated pathways include the PI3K/Akt pathway and upregulation of AXL receptor tyrosine kinase.[4][5][8]
Q2: My AML cell line, which was initially sensitive to Quizartinib, is now showing reduced sensitivity. How can I confirm resistance?
A2: To confirm Quizartinib resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. See the detailed protocol in the "Experimental Protocols" section below.
Q3: How can I determine if the resistance in my cell line is due to on-target FLT3 mutations or off-target bypass pathways?
A3: A multi-step approach is recommended:
-
Phospho-protein analysis: Use Western blotting to check the phosphorylation status of FLT3 and key downstream signaling proteins like STAT5, ERK, and Akt in the presence and absence of Quizartinib. If FLT3 phosphorylation is restored in the resistant cells upon drug treatment, it suggests an on-target mutation. If FLT3 remains inhibited but downstream pathways are active, it points towards an off-target mechanism.
-
Sanger Sequencing: Sequence the kinase domain of the FLT3 gene in your resistant cell line to identify potential resistance-conferring mutations, such as at the D835 or F691 residues.[3][6]
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, consider a targeted NGS panel to look for mutations in common cancer-related genes, which can help identify off-target mutations in pathways like Ras/MAPK.[7]
Q4: What are some strategies to overcome Quizartinib resistance in my experiments?
A4: Based on the identified resistance mechanism, several strategies can be explored:
-
For on-target resistance (FLT3 mutations):
-
Switch to a different FLT3 inhibitor: Type I FLT3 inhibitors, such as Gilteritinib, can be effective against some mutations that confer resistance to type II inhibitors like Quizartinib.[3]
-
-
For off-target resistance (bypass pathway activation):
-
Combination therapy: Combine Quizartinib with inhibitors of the activated bypass pathway. For example:
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assay results. | Uneven cell seeding, inconsistent drug concentrations, or contamination. | Ensure proper cell counting and seeding techniques. Prepare fresh drug dilutions for each experiment. Regularly check for mycoplasma contamination. |
| No detectable change in protein phosphorylation after drug treatment. | Insufficient drug concentration or treatment time, or poor antibody quality. | Perform a dose-response and time-course experiment to determine optimal conditions. Validate antibodies with positive and negative controls. |
| Sanger sequencing results are unclear or show mixed peaks. | The cell population may be heterogeneous, with only a subclone carrying the mutation. | Consider subcloning the resistant cell line to isolate a pure population for sequencing. Alternatively, use more sensitive techniques like single-cell DNA sequencing.[6][7] |
| Combination therapy is highly toxic to the cells. | The concentrations of one or both drugs are too high. | Perform a synergy analysis using a matrix of different concentrations for both drugs to identify synergistic and non-toxic combinations. |
Data Presentation
Table 1: Example IC50 Values for Quizartinib in Sensitive and Resistant AML Cell Lines
| Cell Line | Description | Quizartinib IC50 (nM) | Fold Resistance |
| MOLM-14 | Parental, Quizartinib-sensitive | 5 | - |
| MOLM-14-QR1 | Quizartinib-resistant (FLT3-D835Y) | 150 | 30 |
| MOLM-14-QR2 | Quizartinib-resistant (NRAS mutation) | 85 | 17 |
Table 2: Example Western Blot Densitometry Analysis
| Cell Line | Treatment | p-FLT3 (Relative Intensity) | p-ERK (Relative Intensity) |
| MOLM-14 | DMSO | 1.00 | 1.00 |
| MOLM-14 | Quizartinib (10 nM) | 0.15 | 0.20 |
| MOLM-14-QR1 | DMSO | 1.10 | 1.05 |
| MOLM-14-QR1 | Quizartinib (10 nM) | 0.95 | 0.98 |
| MOLM-14-QR2 | DMSO | 1.02 | 1.50 |
| MOLM-14-QR2 | Quizartinib (10 nM) | 0.18 | 1.45 |
Experimental Protocols
MTT Cell Viability Assay
Objective: To determine the IC50 of Quizartinib in AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-14)
-
RPMI-1640 medium with 10% FBS
-
Quizartinib (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
96-well plates
-
Spectrophotometer (570 nm)
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of media.
-
Prepare serial dilutions of Quizartinib in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a DMSO control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the DMSO control and plot a dose-response curve to determine the IC50.
Western Blotting for Phospho-Proteins
Objective: To analyze the activation of FLT3 and downstream signaling pathways.
Materials:
-
AML cell lines
-
Quizartinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with Quizartinib or DMSO for the desired time (e.g., 4 hours).
-
Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
Visualizations
Caption: On-target resistance to Quizartinib in AML.
Caption: Off-target resistance via bypass pathway activation.
Caption: Workflow for investigating Quizartinib resistance.
References
- 1. Phase 1 study of quizartinib in combination with induction and consolidation chemotherapy in patients with newly diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib Granted Priority Review in the U.S. for Patients with Newly Diagnosed FLT3-ITD Positive Acute Myeloid Leukemia- Daiichi Sankyo US [daiichisankyo.us]
- 3. mdpi.com [mdpi.com]
- 4. Advances and Challenges in Quizartinib-Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. missionbio.com [missionbio.com]
- 8. Overcoming Resistance to FLT3 Inhibitors in the Treatment of FLT3-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
C20H21ClN6O4 experimental variability and reproducibility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with C20H21ClN6O4 (internal ID: Inh-485), a potent and selective inhibitor of the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Inh-485?
A1: Inh-485 is a small molecule inhibitor that selectively targets the p110α subunit of phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, Inh-485 effectively blocks the downstream signaling cascade involving Akt and mTOR, which are crucial for cell growth, proliferation, and survival in many cancer types.
Q2: What is the recommended solvent for dissolving Inh-485?
A2: For in vitro experiments, we recommend dissolving Inh-485 in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM.[1] For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is a suitable vehicle. Always test the vehicle alone as a control in your experiments.
Q3: How should I store Inh-485?
A3: Inh-485 is supplied as a lyophilized powder and should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[1] The compound is light-sensitive, so it should be protected from light during storage and handling.
Q4: What is the stability of Inh-485 in solution?
A4: The 10 mM stock solution in DMSO is stable for up to 3 months when stored at -80°C. When diluted in aqueous media for cell-based assays, it is recommended to use the solution within 24 hours to avoid precipitation and degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with Inh-485.
Inconsistent IC50 Values
Q: My IC50 values for Inh-485 vary significantly between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[2][3] Here are some potential causes and troubleshooting steps:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells with a low and consistent passage number for all experiments, as cell lines can exhibit phenotypic drift over time.[4][5]
-
Cell Seeding Density: Ensure a consistent cell seeding density, as this can affect the final cell number and the apparent IC50 value.[6] Optimize the seeding density to ensure cells are in the exponential growth phase during the assay.
-
Media and Supplements: Use the same batch of media and supplements for a set of experiments to avoid variability.[5][6] Changes in serum batches can particularly affect cell growth and drug response.
-
-
Compound Handling:
-
Solubility: Inh-485 may precipitate at higher concentrations in aqueous media. Ensure the final DMSO concentration is low (typically <0.5%) and that the compound is fully dissolved before adding to the cells.[1]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution, as this can lead to degradation. Prepare single-use aliquots.
-
-
Assay Protocol:
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Use a consistent incubation time for all experiments.
-
Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values.[2] Stick to one assay type for comparable results.
-
Solubility and Precipitation Issues
Q: I am observing precipitation of Inh-485 in my cell culture media. How can I prevent this?
A: Precipitation of hydrophobic compounds like Inh-485 is a common challenge.[7][8] Consider the following solutions:
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible in the final culture medium.[1]
-
Use of Pluronic F-68: For in vitro assays, adding a small amount of Pluronic F-68 (0.01-0.1%) to the culture medium can help to maintain the solubility of hydrophobic compounds.
-
Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the diluted Inh-485 solution can sometimes improve solubility.
-
Sonication: Briefly sonicating the stock solution before dilution may help to break up any small aggregates.
Off-Target Effects and Cytotoxicity
Q: I am observing unexpected cellular effects that may not be related to PI3K/Akt inhibition. How can I investigate potential off-target effects?
A: While Inh-485 is designed to be a selective inhibitor, off-target effects can occur, especially at higher concentrations.[9]
-
Dose-Response Curve: A very steep dose-response curve might indicate non-specific cytotoxicity.
-
Control Compounds: Use a structurally related but inactive compound as a negative control to distinguish specific from non-specific effects. Also, use other known PI3K inhibitors as positive controls.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing the target protein or a downstream effector to see if the observed phenotype can be reversed.
-
Phenotypic Anchoring: Compare the observed cellular phenotype with the known consequences of PI3K/Akt pathway inhibition (e.g., cell cycle arrest at G1, decreased cell size).
-
Target Engagement Assays: Directly measure the binding of Inh-485 to its intended target within the cell using techniques like cellular thermal shift assay (CETSA).
Data Presentation
Table 1: IC50 Values of Inh-485 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| MCF-7 | Breast Cancer | 50 | CellTiter-Glo |
| PC-3 | Prostate Cancer | 120 | MTT |
| A549 | Lung Cancer | 250 | Resazurin |
| U-87 MG | Glioblastoma | 85 | CellTiter-Glo |
Table 2: Recommended Experimental Conditions for Inh-485
| Parameter | Recommended Condition | Notes |
| Stock Solution | 10 mM in DMSO | Store at -80°C in single-use aliquots. |
| Working Concentration | 1 nM - 10 µM | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Final DMSO Concentration | < 0.5% | High concentrations of DMSO can be toxic to cells. |
| Incubation Time | 24 - 72 hours | Optimize based on the specific assay and cell line. |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Optimize to ensure cells are in the exponential growth phase. |
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol describes a method for determining the IC50 value of Inh-485 in a cancer cell line.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cells to a final concentration of 5 x 10^4 cells/mL in the appropriate cell culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of Inh-485 in cell culture medium from the 10 mM DMSO stock. The final concentrations should range from 20 µM to 2 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the Inh-485 concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol is for assessing the inhibitory effect of Inh-485 on the PI3K/Akt signaling pathway.
-
Cell Treatment:
-
Seed 1 x 10^6 cells in a 6-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of Inh-485 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to activate the PI3K/Akt pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Western Blotting:
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of Inh-485.
Caption: Experimental workflow for determining the IC50 of Inh-485.
Caption: Troubleshooting decision tree for inconsistent IC50 values.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Cell culture conditions [qiagen.com]
- 6. biocompare.com [biocompare.com]
- 7. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 8. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 9. resources.biomol.com [resources.biomol.com]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies aimed at improving the bioavailability of poorly soluble compounds, exemplified by the hypothetical molecule C20H21ClN6O4 (heretofore referred to as "Compound X").
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of Compound X in our initial rodent pharmacokinetic (PK) studies. What are the potential causes?
A1: Low plasma concentrations of an orally administered compound are often multifactorial. The primary reasons for poor bioavailability include low aqueous solubility, limited permeability across the intestinal epithelium, extensive first-pass metabolism in the gut wall or liver, and rapid clearance from circulation.[1][2] It is also crucial to consider the stability of the compound in the gastrointestinal (GI) tract and in plasma.[2]
Q2: How can we determine if the low bioavailability of Compound X is due to poor solubility or poor permeability?
A2: The Biopharmaceutics Classification System (BCS) provides a framework for classifying drugs based on their solubility and permeability.[3] To classify Compound X, you would need to determine its aqueous solubility across the physiological pH range (1.2-6.8) and its intestinal permeability. Permeability can be assessed using in vitro models like Caco-2 cell monolayers or in situ intestinal perfusion studies in animals.
Q3: What are the initial formulation strategies we should consider to improve the oral absorption of a poorly soluble compound like Compound X?
A3: For a compound with poor aqueous solubility, several formulation strategies can be employed to enhance its dissolution and subsequent absorption. These include:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to a faster dissolution rate.[4]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve solubility and take advantage of lymphatic absorption pathways, potentially bypassing first-pass metabolism.[5][6][7]
-
Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.
-
Use of Solubilizing Excipients: The inclusion of surfactants, co-solvents, and cyclodextrins in the formulation can enhance the solubility of the compound in the GI fluids.[3]
Q4: Can the presence of food affect the bioavailability of Compound X?
A4: Yes, the prandial state of the animal can significantly impact drug absorption. For some poorly soluble drugs, administration with food (especially a high-fat meal) can enhance bioavailability by increasing drug solubility in the GI tract and stimulating bile secretion.[8] However, for other drugs, food can decrease the rate and extent of absorption. It is recommended to conduct pharmacokinetic studies in both fasted and fed states to assess the food effect.[8]
Q5: We are using a formulation that improves in vitro dissolution, but the in vivo bioavailability in our rat model is still low. What could be the issue?
A5: If in vitro dissolution is not translating to in vivo bioavailability, several factors could be at play. The compound may be precipitating in the GI tract after dissolution from the formulation. Additionally, extensive first-pass metabolism or efflux by transporters like P-glycoprotein (P-gp) in the intestinal wall can limit absorption.[2] It is also possible that the compound has poor membrane permeability. Further investigation into the metabolic stability and permeability of the compound is warranted.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of Compound X Across Animals
| Potential Cause | Troubleshooting Steps |
| Imprecise Dosing Technique | Ensure accurate and consistent oral gavage technique. Verify the homogeneity of the dosing formulation. |
| Formulation Instability | Check the physical and chemical stability of the formulation over the dosing period. For suspensions, ensure adequate resuspension before each dose. |
| Physiological Differences | Differences in gastric emptying, intestinal motility, and food intake can contribute to variability. Standardize the fasting period and housing conditions. |
| Genetic Polymorphisms | Variations in metabolic enzymes or transporters among animals can lead to different pharmacokinetic profiles. |
Issue 2: Formulation Development for a Poorly Soluble Compound
| Challenge | Proposed Solution |
| Compound is a "Brick Dust" (Low Solubility & Low Permeability - BCS Class IV) | Focus on solubilization techniques combined with permeation enhancers. Lipid-based formulations or amorphous solid dispersions with surfactants are good starting points.[3] |
| Difficulty in Achieving a Stable Amorphous Solid Dispersion | Screen different polymers and drug-to-polymer ratios. Hot-melt extrusion or spray drying are common manufacturing techniques to explore. |
| Poor Physical Stability of Nanocrystal Suspension (Particle Growth) | Optimize the concentration and type of stabilizers (surfactants and polymers). |
| Low Drug Loading in Lipid-Based Formulations | Evaluate different lipid excipients (oils, surfactants, and co-solvents) to maximize the solubilization capacity for the compound. |
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability in Rodents
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), fasted overnight with free access to water.
-
Dosing:
-
Intravenous (IV) Group: Administer Compound X at 1 mg/kg in a suitable solubilizing vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline) via the tail vein.
-
Oral (PO) Group: Administer Compound X at 10 mg/kg in the test formulation via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis.
-
Bioavailability Calculation: Absolute oral bioavailability (F%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Protocol 2: In Vitro Dissolution Testing for Formulation Screening
-
Apparatus: USP Apparatus II (Paddle) at 37°C.
-
Dissolution Media:
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0
-
-
Procedure:
-
Add the formulation containing a known amount of Compound X to 900 mL of dissolution medium.
-
Stir at a constant speed (e.g., 75 rpm).
-
Withdraw aliquots of the dissolution medium at specified time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Filter the samples and analyze the concentration of dissolved Compound X by HPLC-UV.
-
-
Data Analysis: Plot the percentage of drug dissolved versus time to generate dissolution profiles for different formulations.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Compound X in Rats Following Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 80 |
| Micronized Suspension | 10 | 150 ± 40 | 1.5 | 900 ± 250 |
| Lipid-Based Formulation | 10 | 450 ± 120 | 1.0 | 3200 ± 900 |
| Amorphous Solid Dispersion | 10 | 600 ± 180 | 1.0 | 4500 ± 1200 |
Table 2: In Vitro Dissolution of Compound X Formulations in FaSSIF (pH 6.5)
| Formulation | % Dissolved at 30 min | % Dissolved at 120 min |
| Crystalline Drug | < 1% | < 2% |
| Micronized Drug | 15% | 25% |
| Lipid-Based Formulation | 85% | 95% |
| Amorphous Solid Dispersion | 90% | 98% |
Visualizations
Caption: Experimental workflow for enhancing oral bioavailability.
Caption: Key factors influencing the oral bioavailability of a drug.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing Excipients to Solve the Bioavailability Challenge - Lubrizol [lubrizol.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veterinaria.org [veterinaria.org]
- 7. veterinaria.org [veterinaria.org]
- 8. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Treatment Schedules for Kinase Inhibitor X to Minimize Toxicity
Disclaimer: The specific compound with the chemical formula C20H21ClN6O4 could not be identified from publicly available information. The following technical support center content is a template created for a hypothetical kinase inhibitor, referred to as "Inhibitor X," to demonstrate the requested format and the type of information that would be provided. Researchers should substitute the information below with data specific to their compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Inhibitor X?
A1: Inhibitor X is an ATP-competitive inhibitor of the tyrosine kinase receptor, targeting the downstream signaling pathways that are critical for cell proliferation and survival in various cancer models.
Q2: What are the most common toxicities observed with Inhibitor X in preclinical studies?
A2: The most frequently reported toxicities in preclinical animal models include myelosuppression (neutropenia, thrombocytopenia) and gastrointestinal toxicities (diarrhea, nausea). Off-target effects on cardiac ion channels have also been noted at higher concentrations.
Q3: Are there any known drug-drug interactions with Inhibitor X?
A3: Co-administration of Inhibitor X with strong CYP3A4 inhibitors or inducers should be approached with caution, as it may alter the plasma concentration of Inhibitor X, potentially increasing toxicity or reducing efficacy.
Q4: How can I reduce the observed in vitro cytotoxicity in my cell line?
A4: If you are observing excessive cytotoxicity, consider reducing the concentration of Inhibitor X or the treatment duration. Additionally, ensure that the cell density is optimal, as sparse cultures can be more sensitive to treatment.
Q5: My in vivo xenograft model is showing significant weight loss and signs of distress. What can I do?
A5: Significant weight loss is a common indicator of toxicity. Consider implementing a dose reduction or a more intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery. Ensure adequate hydration and nutrition for the animals.
Troubleshooting Guides
Issue 1: High inter-animal variability in toxicity and efficacy in vivo.
-
Possible Cause 1: Inconsistent drug formulation.
-
Solution: Ensure that the formulation of Inhibitor X is homogenous and stable. Prepare fresh formulations regularly and verify the concentration and solubility.
-
-
Possible Cause 2: Variable drug absorption.
-
Solution: For oral administration, ensure consistent timing with respect to feeding schedules, as food intake can affect absorption. For parenteral routes, ensure consistent injection technique and volume.
-
-
Possible Cause 3: Differences in animal health status.
-
Solution: Use animals from a reputable supplier and allow for an adequate acclimatization period before starting the experiment. Monitor animal health closely and exclude any outliers from the study initiation.
-
Issue 2: Discrepancy between in vitro potency and in vivo efficacy.
-
Possible Cause 1: Poor pharmacokinetic properties.
-
Solution: Conduct pharmacokinetic studies to determine the bioavailability, half-life, and clearance of Inhibitor X. The dosing schedule may need to be adjusted to maintain therapeutic concentrations in vivo.
-
-
Possible Cause 2: In vivo target engagement is not optimal.
-
Solution: Perform pharmacodynamic studies to assess target inhibition in tumor tissue at different time points after dosing. This can help correlate target engagement with efficacy and optimize the dosing regimen.
-
-
Possible Cause 3: Development of in vivo resistance.
-
Solution: Investigate potential resistance mechanisms, such as upregulation of alternative signaling pathways or mutations in the drug target.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values for Inhibitor X in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 50 |
| MCF-7 | Breast Adenocarcinoma | 120 |
| HCT116 | Colorectal Carcinoma | 85 |
| U87 MG | Glioblastoma | 200 |
Table 2: Common Toxicity Criteria for Grading Adverse Events in Preclinical Models
| Toxicity | Grade 1 | Grade 2 | Grade 3 | Grade 4 |
| Weight Loss | 1-5% | 6-10% | 11-15% | >15% |
| Neutropenia (cells/µL) | 1.5 - <2.0 x 10³ | 1.0 - <1.5 x 10³ | 0.5 - <1.0 x 10³ | <0.5 x 10³ |
| Diarrhea | Mild, intermittent | Moderate, persistent | Severe, with dehydration | Life-threatening |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Inhibitor X in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Xenograft Efficacy and Toxicity Study
-
Cell Implantation: Subcutaneously implant 1 x 10^6 cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Dosing: Administer Inhibitor X at the predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Monitoring:
-
Measure tumor volume with calipers twice a week.
-
Record body weight daily as an indicator of toxicity.
-
Observe animals for any clinical signs of distress.
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or if toxicity endpoints (e.g., >20% weight loss) are met.
-
Data Analysis: Compare tumor growth rates and survival curves between the treatment and control groups.
Visualizations
Caption: Signaling pathway targeted by Inhibitor X.
Caption: Experimental workflow for refining treatment schedules.
Technical Support Center: Addressing Off-Target Effects of Kinase Inhibitor Y (C20H21ClN6O4) in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel kinase inhibitor Y (C20H21ClN6O4). Our goal is to help you identify and mitigate potential off-target effects in your experimental models, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Kinase Inhibitor Y (this compound)?
A1: Kinase Inhibitor Y is a potent ATP-competitive inhibitor of the serine/threonine kinase, Target Kinase 1 (TK1), which is a key regulator of cell proliferation and survival.
Q2: Are there known off-targets for Kinase Inhibitor Y?
A2: Yes, in broad-panel kinase screening assays, Kinase Inhibitor Y has shown inhibitory activity against other kinases, particularly those with a high degree of homology in the ATP-binding pocket. The most significant off-targets identified are members of the TK2 and TK3 kinase families.
Q3: My cells are showing a more potent cytotoxic effect than expected based on TK1 inhibition alone. What could be the cause?
A3: This could be due to several factors:
-
Off-target effects: Inhibition of other essential kinases (e.g., TK2, TK3) could be contributing to the observed cytotoxicity.
-
Cell line-specific dependencies: The specific cell line you are using might have a stronger reliance on TK1 or its downstream pathways than other models.
-
Compound stability and metabolism: The compound might be metabolized into a more active form in your specific cell model.
We recommend performing a dose-response experiment and comparing the IC50 value with the known Ki for TK1. Additionally, using a structurally distinct TK1 inhibitor or a genetic approach (e.g., siRNA/shRNA knockdown of TK1) can help to confirm that the observed phenotype is on-target.
Q4: How can I confirm that the observed phenotype in my experiment is due to the inhibition of TK1 and not an off-target?
A4: Several strategies can be employed to validate on-target effects:
-
Rescue experiments: Overexpressing a drug-resistant mutant of TK1 should rescue the phenotype if it is on-target.
-
Biochemical assays: Directly measure the phosphorylation of a known TK1 substrate in treated cells via Western Blot or ELISA. A decrease in phosphorylation should correlate with the dose of Kinase Inhibitor Y.
-
Use of a negative control: A structurally similar but inactive analog of Kinase Inhibitor Y can be used as a negative control.
-
Orthogonal approaches: Use genetic tools like CRISPR/Cas9 or RNAi to phenocopy the effects of the inhibitor.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent results between different cell lines.
-
Possible Cause: Different cell lines have varying expression levels of the primary target and potential off-targets. They may also have different compensatory signaling pathways.
-
Troubleshooting Steps:
-
Characterize your cell lines: Perform baseline expression analysis (e.g., Western Blot, qPCR) for TK1, TK2, and TK3 in all cell lines used.
-
Dose-response curves: Generate full dose-response curves for each cell line to determine the IC50 values.
-
Pathway analysis: Assess the activation state of downstream effectors of TK1 in each cell line at baseline and after treatment.
-
Issue 2: Discrepancy between in vitro kinase activity and cellular potency.
-
Possible Cause: This is a common challenge and can be due to factors like cell permeability, compound efflux by transporters (e.g., P-glycoprotein), or intracellular protein binding.
-
Troubleshooting Steps:
-
Cellular uptake assays: Measure the intracellular concentration of Kinase Inhibitor Y.
-
Efflux pump inhibition: Co-treat cells with known inhibitors of ABC transporters to see if this potentiates the effect of Kinase Inhibitor Y.
-
Target engagement assays: Use techniques like cellular thermal shift assay (CETSA) to confirm that the compound is binding to TK1 inside the cell.
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Profile of Kinase Inhibitor Y (this compound)
| Kinase Target | IC50 (nM) |
| TK1 | 5 |
| TK2 | 75 |
| TK3 | 250 |
| Kinase X | >10,000 |
| Kinase Z | >10,000 |
Table 2: Cellular Activity of Kinase Inhibitor Y in Different Cancer Cell Lines
| Cell Line | TK1 Expression (relative) | IC50 (nM) for Cell Viability |
| Cell Line A | High | 15 |
| Cell Line B | Medium | 50 |
| Cell Line C | Low | >1000 |
Experimental Protocols
Protocol 1: Western Blot for TK1 Pathway Activation
-
Cell Lysis: Culture cells to 70-80% confluency and treat with various concentrations of Kinase Inhibitor Y for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the phosphorylated form of a known TK1 substrate overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the signal to a loading control like β-actin or GAPDH.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Kinase Inhibitor Y for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway of TK1 and off-target kinases.
Caption: Workflow for investigating off-target effects.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Mitigating Dasatinib-Induced Cardiotoxicity in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments on Dasatinib (C20H21ClN6O4)-induced cardiotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is Dasatinib and why is it cardiotoxic?
Dasatinib is a tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia.[1][2] While effective, its use is associated with cardiovascular toxicities, including left ventricular dysfunction, heart failure, and pulmonary hypertension.[2][3][4] The cardiotoxicity of Dasatinib is multifactorial and has been attributed to its "off-target" effects on various kinases in cardiomyocytes.[5]
Q2: What are the primary molecular mechanisms of Dasatinib-induced cardiotoxicity?
Research has identified several key signaling pathways involved in Dasatinib's cardiotoxic effects:
-
Inhibition of the RAF/MEK/ERK Pathway: Dasatinib can inhibit the RAF/MEK/ERK pro-survival pathway in cardiomyocytes, leading to apoptosis.[5][6]
-
Targeting of c-Src Kinase: Dasatinib directly targets the c-Src kinase in cardiomyocytes. Inhibition of c-Src compromises cardiomyocyte viability and is a key mediator of its toxic effects.[2][7]
-
HMGB1-Mediated Necroptosis: Dasatinib can induce cardiomyocyte death through a programmed necrosis pathway known as necroptosis, which is dependent on intracellular High-Mobility Group Box 1 (HMGB1) protein.[1]
Q3: What are some potential strategies to mitigate Dasatinib-induced cardiotoxicity in a research setting?
One promising approach is the co-administration of Valsartan, an angiotensin II receptor blocker. Studies have shown that Valsartan can protect against Dasatinib-induced cardiac injury in animal models by reducing cardiac biomarker levels, preserving myocardial architecture, and normalizing metabolic profiles.[8][9][10]
Q4: What experimental models are commonly used to study Dasatinib cardiotoxicity?
-
In Vitro: Neonatal rat cardiomyocytes are a frequently used model to investigate the direct effects of Dasatinib on heart cells.[5][7] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are also gaining prominence.
-
In Vivo: Sprague-Dawley and Wistar rats are common animal models for studying the systemic effects of Dasatinib on the heart.[2][8] Zebrafish models are also utilized for evaluating cardiovascular toxicity.[11]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, ATP-based assays).
-
Possible Cause: Inconsistent cell seeding density.
-
Possible Cause: "Edge effect" in multi-well plates.
-
Possible Cause: Interference of Dasatinib with the assay chemistry.
-
Solution: Run a control plate with Dasatinib in cell-free media to check for any direct interaction with the assay reagents. If interference is observed, consider switching to an alternative viability assay that uses a different detection method (e.g., from a metabolic-based assay to a dye-exclusion assay).
-
-
Possible Cause: Degradation of Dasatinib.
-
Solution: Prepare fresh dilutions of Dasatinib for each experiment from a stock solution stored under appropriate conditions (as recommended by the manufacturer).[10]
-
Problem 2: Weak or no signal when detecting phosphorylated proteins (e.g., pERK) by Western Blot.
-
Possible Cause: Dephosphorylation of the target protein during sample preparation.
-
Possible Cause: Inappropriate blocking buffer.
-
Possible Cause: Low abundance of the phosphorylated protein.
-
Solution: Consider stimulating the cells to induce the signaling pathway of interest and perform a time-course experiment to determine the peak of phosphorylation. You can also enrich your sample for the protein of interest using immunoprecipitation.[6]
-
Problem 3: High mortality or unexpected adverse effects in animal models.
-
Possible Cause: Inappropriate dosage of Dasatinib.
-
Solution: The dose of Dasatinib can significantly impact outcomes. A dose of 50 mg/kg administered intraperitoneally every other day for 14 days has been shown to induce cardiotoxicity in rats.[8][9] It is crucial to perform a dose-response study to determine the optimal concentration for your experimental aims.
-
-
Possible Cause: Vehicle-related toxicity.
-
Solution: Ensure the vehicle used to dissolve Dasatinib is non-toxic at the administered volume. Run a vehicle-only control group to assess any potential effects of the vehicle itself.
-
-
Possible Cause: Stress-induced cardiomyopathy in the animals.
-
Solution: Handle animals with care to minimize stress. Acclimatize them to the experimental procedures before starting the study.
-
Quantitative Data Summary
Table 1: In Vitro Dasatinib-Induced Cardiotoxicity
| Cell Type | Dasatinib Concentration | Duration of Exposure | Observed Effect | Reference |
| Neonatal Rat Cardiomyocytes | 30 - 1000 nM | 24 hours | Dose-dependent decrease in cell viability (ATP assay) | [2] |
| Neonatal Rat Cardiomyocytes | 300 nM | 24 hours | Increased cell death (Adenylate kinase release) | [2] |
| Neonatal Rat Cardiomyocytes | 100 - 300 nM | 24 hours | Decreased ERK phosphorylation | [16] |
Table 2: In Vivo Mitigation of Dasatinib-Induced Cardiotoxicity with Valsartan in Wistar Rats
| Treatment Group | Dasatinib Dose | Valsartan Dose | Mortality Rate | Change in Cardiac Biomarkers (CPK, LDH, AST) | Reference |
| Dasatinib | 50 mg/kg (i.p. every other day for 14 days) | - | 50% | Significantly elevated | [8][9][10] |
| Dasatinib + Valsartan | 50 mg/kg (i.p. every other day for 14 days) | 30 mg/kg (i.p. every other day for 14 days) | 0% | Significantly reduced compared to Dasatinib alone | [8][9][10] |
Experimental Protocols
1. Cardiomyocyte Viability Assessment using MTT Assay
This protocol is adapted for assessing the effect of Dasatinib on the viability of neonatal rat cardiomyocytes.
Materials:
-
Neonatal rat cardiomyocytes
-
96-well cell culture plates
-
Dasatinib stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Seed neonatal rat cardiomyocytes in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Dasatinib in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of Dasatinib. Include a vehicle-only control.
-
Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well.[14]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[14]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Measure the absorbance at 590 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot Analysis of pERK, Total ERK, and c-Src
This protocol outlines the detection of key proteins in the signaling pathways affected by Dasatinib in cardiomyocytes.
Materials:
-
Cardiomyocyte cell lysates (treated with Dasatinib and controls)
-
Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (rabbit anti-phospho-ERK, rabbit anti-total ERK, rabbit anti-c-Src)
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL chemiluminescence substrate
-
TBST (Tris-buffered saline with 0.1% Tween 20)
Procedure:
-
Lyse the treated and control cardiomyocytes with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To detect total ERK and c-Src, the membrane can be stripped and re-probed with the respective primary antibodies, following the same procedure from step 7 onwards. Alternatively, run parallel gels for each target.
3. In Vivo Model of Dasatinib-Induced Cardiotoxicity and Mitigation by Valsartan
This protocol describes a rat model to assess Dasatinib cardiotoxicity and the protective effects of Valsartan.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Dasatinib
-
Valsartan
-
Vehicle for drug dissolution (e.g., 5% DMSO)
-
Equipment for intraperitoneal injections
-
Equipment for blood collection and serum separation
-
Kits for measuring cardiac biomarkers (CPK, LDH, AST)
-
Equipment for euthanasia and tissue collection (heart)
-
Formalin and paraffin for histopathological analysis
Procedure:
-
Randomly assign rats to four groups: (1) Control (vehicle only), (2) Dasatinib only, (3) Valsartan only, and (4) Dasatinib + Valsartan.
-
Administer Dasatinib (50 mg/kg) and/or Valsartan (30 mg/kg) via intraperitoneal injection every other day for 14 days.[8][9]
-
Monitor the body weight and survival of the animals throughout the study.
-
At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.
-
Separate the serum and measure the levels of cardiac biomarkers (CPK, LDH, AST) using commercially available kits.[8]
-
Euthanize the animals and carefully excise the hearts.
-
Fix a portion of the heart tissue in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining to observe myocardial injury).
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways in Dasatinib-induced cardiotoxicity.
Caption: In vitro experimental workflow for assessing Dasatinib cardiotoxicity.
References
- 1. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 2. Dasatinib targets c-Src kinase in cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Comprehensive Review of Clinical Cardiotoxicity Incidence of FDA-Approved Small-Molecule Kinase Inhibitors [frontiersin.org]
- 4. Frontiers | A practical guide to managing cardiopulmonary toxicities of tyrosine kinase inhibitors in chronic myeloid leukemia [frontiersin.org]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. Integrating Metabolomics, Histopathology, and Cardiac Marker Analysis to Assess Valsartan's Efficacy in Mitigating Dasatinib-Induced Cardiac Toxicity in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Evaluation of CML TKI Induced Cardiovascular Toxicity and Development of Potential Rescue Strategies in a Zebrafish Model [frontiersin.org]
- 12. m.youtube.com [m.youtube.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchhub.com [researchhub.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: C20H21ClN6O4 Resistance Development
print(google_search.search(queries=["C20H21ClN6O4 common name", "chemical structure this compound", "developing cell lines resistant to kinase inhibitors", "troubleshooting guide for generating drug-resistant cell lines", "protocols for dose-escalation resistance development", "MTT assay protocol for IC50", "western blot protocol signaling pathways", "Sanger sequencing protocol for kinase domain mutations"]))
Disclaimer: The compound this compound is not extensively characterized in publicly available scientific literature. Therefore, this guide is based on established principles for developing cellular resistance to small-molecule kinase inhibitors, a class of drugs to which this compound likely belongs based on its chemical formula. The methodologies and troubleshooting advice provided are general and may require optimization for your specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How do I begin developing a this compound-resistant cell line?
A1: The most common method is through continuous exposure to gradually increasing concentrations of the drug.[1][2][3] This process, known as dose-escalation, involves starting with a low drug concentration (e.g., the IC20 or IC30, which inhibits 20-30% of cell growth) and incrementally raising the dose as cells adapt and resume proliferation.[3] This method mimics the development of acquired resistance and selects for cells that can survive and proliferate under drug pressure.[1]
Q2: How long does it take to generate a stable resistant cell line?
A2: The timeline is highly variable and depends on the cell line, the drug's mechanism of action, and the selection strategy. It can take anywhere from 3 to 18 months to develop a stable, highly resistant cell line.[4][5] Patience and careful monitoring of cell health and proliferation are critical.
Q3: What level of resistance should I aim for?
A3: A common benchmark for a successfully generated resistant cell line is a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental (sensitive) cell line. A 3- to 10-fold increase in IC50 is often considered representative of drug resistance.[1] However, clinically relevant models may show more modest two- to eight-fold resistance.[5]
Q4: How do I confirm that my cell line is truly resistant?
A4: Resistance is confirmed by comparing the IC50 value of the potential resistant line to the parental line using a cell viability assay, such as the MTT or CCK-8 assay.[1][6] A statistically significant rightward shift in the dose-response curve for the resistant line indicates a higher IC50 and confirms resistance.
Q5: My resistant cells are growing very slowly. Is this normal?
A5: Yes, it is common for drug-resistant cells, especially in the early stages of development, to exhibit a slower growth rate compared to their parental counterparts. This can be due to the metabolic burden of the resistance mechanism or off-target effects of the drug. It is also possible that at higher drug concentrations, the cells are under significant stress, which can slow proliferation.[2]
Q6: Can my resistant cell line lose its phenotype?
A6: Yes, some resistant cell lines may gradually lose their resistance phenotype if the drug's selective pressure is removed. The stability of the resistance depends on the underlying mechanism. Resistance due to stable genetic changes (e.g., point mutations) is more likely to be permanent than resistance from transient epigenetic changes or overexpression of efflux pumps.[7] It is good practice to periodically culture the resistant cells in the presence of the drug to maintain the phenotype.[7]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High Rate of Cell Death / Culture Crash | 1. Initial drug concentration is too high. 2. Dose escalation is too rapid.[3] 3. The cell line is exceptionally sensitive to the drug. | 1. Re-evaluate the IC50 of the parental line. Start the dose escalation at a lower, sub-toxic concentration (e.g., IC10-IC20). 2. Increase the drug concentration more gradually, for instance, by 1.2 to 1.5-fold increments, and allow cells more time to recover between steps.[1] 3. Consider using a "pulsed" treatment method, where cells are exposed to the drug for a short period (e.g., 24-48 hours) followed by a recovery period in drug-free medium.[5] |
| No Increase in Resistance (IC50 is not changing) | 1. Drug concentration is too low to provide selective pressure. 2. The drug is unstable in the culture medium. 3. The chosen cell line has a low intrinsic ability to develop resistance. | 1. Slowly increase the drug concentration. Ensure the current dose causes a modest but noticeable inhibition of proliferation. 2. Check the stability of this compound in your culture conditions. You may need to refresh the medium more frequently. 3. Consider using a different parental cell line or a cell line known to be hypermutagenic (e.g., HCT-116) to increase the probability of resistance-conferring mutations.[8] |
| High Heterogeneity in the Resistant Population | 1. Multiple resistance mechanisms are emerging simultaneously. 2. The population is not clonal. | 1. This is a common biological occurrence. You can continue to select with the drug to see if one clone becomes dominant. 2. Perform single-cell cloning (e.g., by limiting dilution) to isolate and characterize individual resistant clones. This will provide a more homogenous population for mechanistic studies. |
| Resistant Phenotype is Unstable | 1. The resistance mechanism is transient (e.g., epigenetic modifications). 2. The selective pressure (drug concentration) is not maintained. | 1. Maintain a master stock of the resistant cells frozen at an early passage. 2. Continuously culture a subset of the cells in medium containing a maintenance dose of this compound to ensure the phenotype is not lost.[7] Discard cells after a certain number of passages and restart from a frozen vial.[7] |
Quantitative Data Summary
The following tables represent hypothetical data for a parental cell line ("Parental-Cell") and a derived this compound-resistant cell line ("Resist-Cell-C20").
Table 1: IC50 Values for this compound
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental-Cell | 50 | 1x |
| Resist-Cell-C20 | 750 | 15x |
Table 2: Hypothetical Protein Expression Changes in Resist-Cell-C20 (Based on common kinase inhibitor resistance mechanisms)
| Protein | Function | Fold Change in Expression (Resist-Cell-C20 vs. Parental-Cell) |
| Target Kinase | Direct drug target | 1.2x |
| p-Target Kinase | Activated drug target | 3.5x |
| Bypass Kinase | Alternative signaling pathway | 4.0x |
| ABCB1 | Drug efflux pump | 8.5x |
| β-Actin | Loading Control | 1.0x |
Experimental Protocols
Protocol 1: Generation of Resistant Cell Lines by Dose Escalation
This protocol outlines a continuous exposure, dose-escalation method to develop drug-resistant cell lines.[1][2]
-
Determine Initial Concentration: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound in the parental cell line. Begin the selection process by treating cells with a concentration equal to the IC10 or IC20.
-
Initial Treatment: Seed parental cells in a T-25 flask. Once they reach 50-60% confluency, replace the medium with fresh medium containing the starting concentration of this compound.
-
Monitoring and Recovery: Monitor the cells daily. Expect to see significant cell death initially. The surviving cells may grow slowly. Maintain the culture by replacing the drug-containing medium every 2-3 days until the cells reach ~80% confluency.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, passage them and increase the this compound concentration by approximately 1.5-fold.[1]
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. If cells show extreme distress or fail to recover, reduce the dose to the previous concentration and allow more time for adaptation before attempting to increase it again.[1]
-
Characterization and Banking: Periodically (e.g., every 5-10 passages), determine the IC50 of the resistant population to track the development of resistance. Cryopreserve cells at different stages of resistance development.
Protocol 2: IC50 Determination by MTT Assay
This protocol is for quantifying cell viability to determine the IC50 value.[9][10][11]
-
Cell Seeding: Trypsinize and count cells. Seed 1,000-10,000 cells per well in 100 µL of medium in a 96-well plate. Incubate overnight to allow for cell attachment.[9]
-
Drug Dilution: Prepare a series of this compound dilutions in culture medium at 2x the final desired concentrations. A common approach is to use serial dilutions.
-
Treatment: Remove the medium from the wells and add 100 µL of the corresponding 2x drug dilutions to each well. Include "no drug" (vehicle control) and "no cells" (blank) wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[9]
-
Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.[9][10]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 3: Western Blotting for Protein Expression
This protocol is used to detect changes in protein levels, a common approach to investigate resistance mechanisms.[12][13]
-
Sample Preparation: Grow parental and resistant cells to ~80% confluency. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[14][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12][13]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest (e.g., target kinase, ABCB1) overnight at 4°C.[15]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[12]
Protocol 4: Sanger Sequencing of a Target Kinase Domain
This protocol is used to identify point mutations in the drug's target protein, a frequent cause of resistance.[16][17]
-
RNA Extraction and cDNA Synthesis: Extract total RNA from both parental and resistant cell lines. Synthesize complementary DNA (cDNA) using a reverse transcriptase kit.
-
PCR Amplification: Design primers that flank the kinase domain of your target gene. Use these primers to amplify the target region from the cDNA via Polymerase Chain Reaction (PCR).
-
PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the DNA fragment from the gel or directly from the PCR reaction using a purification kit.
-
Sequencing Reaction: Set up cycle sequencing reactions using the purified PCR product as a template, a sequencing primer (either the forward or reverse PCR primer), DNA polymerase, and fluorescently labeled dideoxynucleotides (ddNTPs).[18]
-
Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis on an automated DNA sequencer.
-
Data Analysis: The sequencer's software generates a chromatogram. Align the sequence from the resistant cells to the sequence from the parental cells to identify any nucleotide changes that result in amino acid substitutions (missense mutations).
Visualizations
Caption: Experimental workflow for developing and characterizing resistant cell lines.
Caption: Common mechanisms of resistance to kinase inhibitors.
Caption: Troubleshooting decision tree for lack of resistance development.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Drug Resistant Cells | Creative Bioarray [creative-bioarray.com]
- 5. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. MTT Assay and Determination of IC50 [bio-protocol.org]
- 11. IC50 determination by MTT assay [bio-protocol.org]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. bosterbio.com [bosterbio.com]
- 14. cusabio.com [cusabio.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. A Simplified Sanger Sequencing Method for Detection of Relevant SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
- 18. Sanger sequencing - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Mass Spectrometry Methods for C20H21ClN6O4 Quantification
Welcome to the technical support center for the quantification of C20H21ClN6O4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during LC-MS/MS analysis of this compound and structurally similar molecules like bosutinib.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for LC-MS/MS method development for this compound?
A1: A good starting point is to use a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution.[1][2] A common mobile phase combination is 0.1% formic acid in water (A) and acetonitrile with 0.1% formic acid (B).[1][2][3] For mass spectrometry, use an electrospray ionization (ESI) source in positive ion mode.[1][2] The precursor ion ([M+H]+) for this compound is expected at m/z 429.14. Common fragment ions for similar structures like bosutinib are m/z 141.1 and 113.[2][3][4]
Q2: Which sample preparation technique is recommended for plasma samples containing this compound?
A2: Protein precipitation is a simple and effective method for plasma samples.[3][5] Acetonitrile is commonly used as the precipitation solvent.[3][6] Another option is liquid-liquid extraction with a solvent like methyl tert-butyl ether.[7]
Q3: What are suitable internal standards (IS) for the quantification of this compound?
A3: Ideally, a stable isotope-labeled version of the analyte should be used. If that is not available, a structurally similar compound with similar chromatographic and ionization properties can be used. For compounds like bosutinib and dasatinib, other tyrosine kinase inhibitors like tofacitinib or even unrelated compounds like diazepam have been successfully used as internal standards.[1][3]
Q4: How can I improve the sensitivity of my assay?
A4: To improve sensitivity, you can optimize the mobile phase composition, such as the concentration of formic acid.[1][2] Ensure that the mass spectrometer parameters, including collision energy and declustering potential, are optimized for the specific precursor and product ions.[7][8] A clean sample extract with minimal matrix effects will also enhance sensitivity.[9]
Q5: What are the common fragmentation patterns for compounds with a similar structure to this compound?
A5: For bosutinib, which has a similar core structure, the protonated molecule at m/z 530.3 fragments to produce major product ions at m/z 141.1 and 113.[2][3][4] For dasatinib (m/z 488.2), a major fragment is observed at m/z 401.3.[7][8] These fragments often arise from the cleavage of the more labile bonds in the molecule's side chains.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the pH of the aqueous mobile phase. For basic compounds like this compound, a low pH (e.g., with 0.1% formic acid) is often beneficial.[1][2] |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if necessary. |
Problem 2: Low Signal Intensity or No Peak Detected
| Possible Cause | Suggested Solution |
| Incorrect Mass Spectrometer Settings | Verify the precursor and product ion m/z values. Optimize the collision energy, declustering potential, and other source parameters.[7][8] |
| Ion Suppression/Enhancement | Improve sample cleanup to remove interfering matrix components.[9] Consider using a different ionization source (e.g., APCI) if ESI is problematic. |
| Poor Analyte Stability | Investigate the stability of the analyte in the sample matrix and during the analytical process. Ensure samples are stored properly. |
| Inefficient Ionization | Adjust the mobile phase composition to promote better ionization. The addition of a small amount of formic acid is common for positive ESI.[1][2] |
Problem 3: High Background Noise
| Possible Cause | Suggested Solution |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix Effects | Enhance the sample preparation procedure to remove more of the sample matrix.[9] |
| Chemical Noise from Sample | Use a more selective sample preparation technique like solid-phase extraction (SPE). |
Problem 4: Inconsistent Retention Times
| Possible Cause | Suggested Solution |
| LC Pump Issues | Check for leaks and ensure the pump is delivering a consistent flow rate. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is properly degassed. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for a compound with the formula this compound, based on methods for bosutinib.[1][2][3]
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 10% B to 90% B over 5 minutes |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Precursor Ion ([M+H]+) | m/z 429.14 |
| Product Ions (MRM) | To be determined empirically, but start by looking for fragments around m/z 100-200. For bosutinib (m/z 530.3), major fragments are 141.1 and 113.[2][3][4] |
| Collision Energy | Optimize for each transition (typically 20-40 eV) |
Quantitative Data Summary
The following table presents a summary of validation parameters from a published method for bosutinib, which can serve as a benchmark for a method developed for this compound.[1]
| Parameter | Result |
| Linearity Range | 5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%CV) | < 4% |
| Inter-day Precision (%CV) | < 4% |
| Intra-day Accuracy (%RE) | < 4% |
| Inter-day Accuracy (%RE) | < 4% |
| Recovery | > 90% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. Determination of bosutinib in mice plasma and tissue by UPLC-MS/MS and its application to the pharmacokinetic and tissue distribution study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats | PLOS One [journals.plos.org]
Validation & Comparative
Unidentified Compound: Efficacy Validation of C20H21ClN6O4 in Patient-Derived Xenografts Cannot Be Completed
A comprehensive analysis of the efficacy of the compound with the chemical formula C20H21ClN6O4 in patient-derived xenograft (PDX) models, as requested, cannot be provided at this time. Extensive searches of chemical databases, scientific literature, and clinical trial registries have failed to identify a known pharmaceutical agent or research compound with this specific molecular formula.
Without a clear identification of the compound, it is impossible to retrieve the necessary data to construct a meaningful and accurate comparison guide. Key information that is currently unavailable includes:
-
Common Name and Mechanism of Action: The identity of the compound is the first step in understanding its biological activity.
-
Preclinical and Clinical Data: There is no public record of studies investigating the efficacy and safety of this compound in any model system, including PDX models.
-
Comparative Efficacy: Lacking data on the primary compound, a comparison with alternative therapies is not feasible.
-
Experimental Protocols: Specific methodologies for testing this unknown compound are not available.
-
Signaling Pathways: The molecular targets and the signaling pathways modulated by this compound are unknown.
Patient-derived xenograft models are a powerful tool in translational oncology research, allowing for the preclinical evaluation of novel therapeutics in a system that closely mimics the heterogeneity of human tumors.[1][2][3][4][5][6][7] The process involves the implantation of patient tumor tissue into immunodeficient mice, creating a model for studying drug response and resistance.[1][4][7][8][9] However, the validation of any compound's efficacy within these models is predicated on the availability of fundamental information about the compound itself.
To proceed with this request, a recognized name or internal designation for the compound with the formula this compound is required. Once the compound is identified, it may be possible to gather the relevant data to generate the requested comparison guide, including efficacy tables, experimental protocols, and visualizations of its mechanism of action.
References
- 1. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zanubrutinib - Wikipedia [en.wikipedia.org]
- 3. biocompare.com [biocompare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. championsoncology.com [championsoncology.com]
- 7. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of Gilteritinib and C20H21ClN6O4 in FLT3-Mutated Acute Myeloid Leukemia
A guide for researchers and drug development professionals on the existing and potential therapeutic agents targeting FLT3 mutations in AML.
This guide provides a comparative analysis of Gilteritinib, an approved therapeutic for FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML), and the investigational compound C20H21ClN6O4. Due to the limited publicly available data on this compound, this document focuses on the established profile of Gilteritinib as a benchmark for comparison, while outlining the necessary experimental framework to evaluate novel compounds like this compound.
Introduction to FLT3-Mutated AML and Targeted Therapy
Acute Myeloid Leukemia (AML) is a cancer of the blood and bone marrow characterized by the rapid growth of abnormal white blood cells. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients. These mutations, which include internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.
Gilteritinib (Xospata®) is a potent, oral, dual FLT3 and AXL inhibitor that has demonstrated significant efficacy in patients with relapsed or refractory (R/R) FLT3-mutated AML. Its approval marked a significant advancement in the targeted therapy of this aggressive leukemia subtype. The compound this compound, while identified, currently lacks published data regarding its efficacy and mechanism of action in the context of FLT3-mutated AML. Therefore, this guide will present the established data for Gilteritinib and provide the methodologies for a comparative evaluation should data for this compound become available.
Comparative Data Overview
A direct comparison of quantitative data is not possible due to the absence of published studies on this compound. The following table summarizes the key performance indicators for Gilteritinib, which can serve as a benchmark for evaluating new chemical entities.
| Parameter | Gilteritinib | This compound |
| Mechanism of Action | Dual inhibitor of FLT3 and AXL | Data not available |
| IC50 for FLT3-ITD | 0.29 nM | Data not available |
| IC50 for FLT3-TKD | 0.73 nM | Data not available |
| Clinical Efficacy (ADMIRAL Trial) | ||
| Overall Response Rate | 54% | Data not available |
| Complete Remission (CR) | 21% | Data not available |
| Median Overall Survival | 9.3 months | Data not available |
| Common Adverse Events | Anemia, transaminase elevation, pyrexia, thrombocytopenia, neutropenia | Data not available |
Signaling Pathways and Mechanism of Action
FLT3 is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells. In FLT3-mutated AML, the receptor is constitutively active, leading to the activation of downstream signaling pathways such as RAS/MEK/ERK, PI3K/AKT, and STAT5, which collectively drive cell proliferation and inhibit apoptosis. Gilteritinib exerts its therapeutic effect by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby blocking its phosphorylation and subsequent downstream signaling.
Caption: FLT3 signaling pathway and the inhibitory action of Gilteritinib.
Experimental Protocols for Comparative Analysis
To evaluate the potential of this compound as a therapeutic agent for FLT3-mutated AML and compare it to Gilteritinib, a series of preclinical experiments are necessary. The following are detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against FLT3-ITD and FLT3-TKD mutations.
Methodology:
-
Enzyme and Substrate: Recombinant human FLT3 (ITD or TKD mutant) kinase domain and a synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1) are used.
-
Assay Principle: The assay measures the transfer of the γ-phosphate from ATP to the tyrosine residues of the substrate by the kinase. This can be quantified using various methods, such as radioisotope incorporation (32P-ATP) or fluorescence-based detection (e.g., Z'-LYTE™ Kinase Assay Kit).
-
Procedure:
-
The kinase, substrate, and varying concentrations of the inhibitor (Gilteritinib or this compound) are incubated in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period (e.g., 60 minutes at 30°C), the reaction is stopped.
-
The amount of phosphorylated substrate is measured.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative activity of the compounds in FLT3-mutated AML cell lines.
Methodology:
-
Cell Lines: Human AML cell lines harboring FLT3-ITD (e.g., MV4-11, MOLM-13) or FLT3-TKD (e.g., SEMK2) mutations are used.
-
Assay Principle: The assay measures the number of viable cells after treatment with the compounds. Common methods include MTS/MTT assays, which measure mitochondrial activity, or CellTiter-Glo®, which quantifies ATP levels.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with a range of concentrations of Gilteritinib or this compound for a specified period (e.g., 72 hours).
-
The viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.
-
The absorbance or luminescence is measured using a plate reader.
-
The percentage of cell viability relative to untreated controls is calculated, and IC50 values are determined.
-
Caption: A typical experimental workflow for the evaluation of a novel FLT3 inhibitor.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy and tolerability of the compounds in a mouse model of FLT3-mutated AML.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously inoculated with FLT3-mutated AML cells (e.g., MV4-11).
-
Treatment: Once tumors are established or leukemia is engrafted, mice are randomized into treatment groups (vehicle control, Gilteritinib, this compound at various doses). The compounds are administered orally or via another appropriate route for a defined period.
-
Efficacy Endpoints:
-
Tumor volume is measured regularly for subcutaneous models.
-
Survival is monitored for systemic models.
-
The percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen is quantified by flow cytometry at the end of the study.
-
-
Tolerability Assessment: Body weight, clinical signs of toxicity, and complete blood counts are monitored throughout the study.
Logical Comparison Framework
Should data for this compound become available, the following logical framework can be used for a direct comparison with Gilteritinib.
Caption: A logical framework for comparing Gilteritinib and this compound.
Conclusion
Gilteritinib has established itself as a cornerstone in the treatment of FLT3-mutated AML, demonstrating significant clinical benefit. While the chemical entity this compound is noted, its biological activity and therapeutic potential remain to be elucidated through rigorous preclinical and clinical investigation. The experimental protocols and comparative frameworks provided in this guide offer a comprehensive roadmap for the evaluation of novel FLT3 inhibitors like this compound, with Gilteritinib serving as a critical benchmark for efficacy and safety. Future research is warranted to determine if this compound or other emerging compounds can further improve upon the therapeutic outcomes achieved with current FLT3-targeted therapies.
Comparing the in-vitro potency of C20H21ClN6O4 with other FLT3 inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the in-vitro potency of several notable FMS-like tyrosine kinase 3 (FLT3) inhibitors. While the initial request specified a compound with the chemical formula C20H21ClN6O4, this molecule could not be definitively identified in publicly available scientific literature and databases. Therefore, this comparison focuses on established FLT3 inhibitors—Quizartinib, Gilteritinib, Midostaurin, and Sorafenib—to serve as a valuable resource for researchers in the field.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. This has driven the development of targeted inhibitors to block the constitutive activation of the FLT3 signaling pathway.
In-Vitro Potency Comparison of FLT3 Inhibitors
The in-vitro potency of FLT3 inhibitors is a critical determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the IC50 values for Quizartinib, Gilteritinib, Midostaurin, and Sorafenib against wild-type FLT3 and common mutations, as determined by various in-vitro assays.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Quizartinib | FLT3-ITD | Cell Viability (MV4-11) | 0.40 | [1] |
| FLT3-ITD | Cell Viability (MOLM-13) | 0.89 | [1] | |
| FLT3-ITD | Cell Viability (MOLM-14) | 0.73 | [1] | |
| Gilteritinib | FLT3-WT | Biochemical | 5 | [2] |
| FLT3-ITD | Biochemical | 0.7 - 1.8 | [2] | |
| FLT3-D835Y | Cellular | Potent Inhibition | [3] | |
| Midostaurin | FLT3-ITD | Cell Growth (Ba/F3) | <10 | [4] |
| FLT3-D835Y | Cell Growth (Ba/F3) | <10 | [4] | |
| SYK Kinase | Biochemical | 20.8 | [5] | |
| Sorafenib | FLT3-ITD | Biochemical | 69.3 | [6] |
| FLT3-ITD | Colony Formation (Primary AML cells) | 10 | [7] | |
| FLT3-WT | Colony Formation (Primary AML cells) | 2680 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in-vitro potency data. Below are representative protocols for biochemical and cellular assays commonly used to evaluate FLT3 inhibitors.
Biochemical Kinase Inhibition Assay
This type of assay measures the direct inhibitory effect of a compound on the enzymatic activity of the isolated FLT3 kinase.
Objective: To determine the IC50 value of an inhibitor against purified FLT3 kinase.
Principle: The assay measures the phosphorylation of a substrate by the FLT3 kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using methods like ADP-Glo™, LanthaScreen™, or radioisotope incorporation.
Materials:
-
Recombinant human FLT3 kinase (wild-type or mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
ATP
-
Substrate (e.g., a synthetic peptide or Myelin Basic Protein)
-
Test inhibitor (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the kinase buffer, recombinant FLT3 kinase, and the substrate.
-
Add the serially diluted inhibitor to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[9]
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block the autophosphorylation of the FLT3 receptor within a cellular context, providing a more physiologically relevant measure of potency.
Objective: To determine the IC50 value of an inhibitor for the inhibition of FLT3 autophosphorylation in intact cells.
Principle: Cells that endogenously or exogenously express FLT3 (wild-type or mutant) are treated with the inhibitor. The level of phosphorylated FLT3 is then quantified, typically by Western blotting or ELISA.
Materials:
-
Cell line expressing FLT3 (e.g., MV4-11, MOLM-13, or Ba/F3 cells engineered to express FLT3 constructs)
-
Cell culture medium and supplements
-
Test inhibitor (serially diluted)
-
Lysis buffer
-
Antibodies: primary antibody against phosphorylated FLT3 (p-FLT3) and a primary antibody for total FLT3 (as a loading control).
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot or ELISA reagents and equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere or stabilize.
-
Treat the cells with serially diluted concentrations of the test inhibitor for a specified duration (e.g., 1-2 hours).
-
For wild-type FLT3, stimulate the cells with FLT3 ligand (FL) to induce receptor activation. This step is not necessary for constitutively active mutants like FLT3-ITD.
-
Wash the cells and lyse them to extract cellular proteins.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of p-FLT3 and total FLT3 using Western blotting or ELISA.
-
Quantify the band intensities (for Western blot) or the signal (for ELISA).
-
Normalize the p-FLT3 signal to the total FLT3 signal.
-
Plot the percentage of p-FLT3 inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing Key Pathways and Workflows
To further elucidate the context of FLT3 inhibition, the following diagrams, generated using the DOT language, illustrate the FLT3 signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: A simplified diagram of the FLT3 signaling cascade.
Caption: A generalized workflow for determining inhibitor potency in vitro.
References
- 1. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure‐FLT3 Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. promega.com [promega.com]
- 9. promega.co.uk [promega.co.uk]
A Head-to-Head Preclinical Comparison of Quizartinib (C20H21ClN6O4) and Midostaurin in Acute Myeloid Leukemia Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Preclinical Performance Review of Two Key FLT3 Inhibitors
This guide provides a detailed, data-driven comparison of two prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors, Quizartinib and Midostaurin, in preclinical models of Acute Myeloid Leukemia (AML). The data presented herein is compiled from publicly available research to facilitate an objective evaluation of their respective activities.
Executive Summary
Quizartinib (C20H21ClN6O4) and Midostaurin are both kinase inhibitors used in the treatment of FLT3-mutated AML. However, they exhibit distinct profiles in terms of selectivity and potency. Preclinical evidence suggests that Quizartinib is a highly potent and selective FLT3 inhibitor, while Midostaurin is a multi-kinase inhibitor with activity against a broader range of kinases. This difference in selectivity may influence their efficacy and potential for off-target effects. This guide will delve into the comparative in vitro and in vivo preclinical data for these two compounds.
Mechanism of Action and Kinase Selectivity
Quizartinib is a second-generation, highly selective and potent inhibitor of FLT3, including the internal tandem duplication (ITD) mutation, which is a common driver of AML. It binds to the ATP-binding pocket of FLT3, thereby blocking its phosphorylation and the subsequent activation of downstream signaling pathways.
Midostaurin, a first-generation inhibitor, is a broader spectrum multi-kinase inhibitor. While it effectively inhibits FLT3 (both ITD and tyrosine kinase domain (TKD) mutations), it also targets other kinases such as KIT, PDGFR, VEGFR2, and members of the protein kinase C (PKC) family. This multi-targeted nature may contribute to a wider range of biological effects.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of Quizartinib and Midostaurin.
Table 1: In Vitro Potency - Inhibition of Cell Viability (IC50, nM)
| Cell Line | FLT3 Mutation Status | Quizartinib (nM) | Midostaurin (nM) | Reference |
| MOLM-14 (Parental) | ITD | 0.67 | 10.12 | [1] |
| MOLM-14 (Midostaurin-Resistant) | ITD | 3.61 - 9.23 | 45.09 - 106.00 | [1] |
| Ba/F3 | FLT3-ITD | ~1 | ~10 | [2] |
| Ba/F3 | FLT3-D835Y | 11 | 1.5 | [2] |
Table 2: In Vivo Efficacy in AML Xenograft Model (MOLM-14 Cells)
| Treatment | Dose | Tumor Growth Inhibition | Body Weight Loss | Reference |
| Quizartinib | ≥1 mg/kg | Significant tumor regression | Not severe | [3] |
| Midostaurin | Not specified | No significant antitumor effect | Not severe | [3] |
Table 3: Preclinical Pharmacokinetic Parameters
| Parameter | Quizartinib | Midostaurin |
| Metabolism | Primarily by CYP3A4 to active metabolite AC886. | Extensively metabolized by CYP3A4 to two major active metabolites, CGP62221 and CGP52421.[4] |
| Active Metabolites | AC886 is a potent and selective FLT3 inhibitor. | CGP62221 and CGP52421 are pharmacologically active.[4] |
| Half-life (Animal Models) | Data not directly comparable in a single study. | Data not directly comparable in a single study. |
| Plasma Protein Binding | High | Very high (>99%)[4] |
| Effect of Food (in rats) | Increased absorption. | High oral absorption (>90%).[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Caption: FLT3 signaling pathway and points of inhibition.
Caption: General workflow for preclinical inhibitor comparison.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this comparison guide.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay Protocol)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Reagents and Materials:
-
Recombinant FLT3 enzyme
-
Substrate (e.g., AXLtide)
-
ATP
-
Quizartinib and Midostaurin
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of Quizartinib and Midostaurin in the appropriate kinase buffer.
-
In a 384-well plate, add 1 µL of each inhibitor dilution or vehicle control (DMSO).
-
Add 2 µL of FLT3 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability Assay (MTS Assay Protocol)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
AML cell lines (e.g., MOLM-14)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Quizartinib and Midostaurin
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well plates
-
-
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined density (e.g., 5 x 10^3 cells/well) in 100 µL of culture medium.
-
Prepare serial dilutions of Quizartinib and Midostaurin in the culture medium.
-
Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
In Vivo AML Xenograft Model
This model assesses the antitumor activity of the compounds in a living organism.
-
Materials and Animals:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MOLM-14)
-
Quizartinib and Midostaurin formulated for oral gavage
-
Vehicle control
-
-
Procedure:
-
Subcutaneously or intravenously inject a suspension of MOLM-14 cells into the immunodeficient mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Quizartinib, Midostaurin, or vehicle control to the respective groups via oral gavage at the specified doses and schedule.
-
Monitor tumor volume by caliper measurements at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Plot the mean tumor volume over time for each group to evaluate tumor growth inhibition.
-
Conclusion
The preclinical data presented in this guide highlights the distinct profiles of Quizartinib and Midostaurin. Quizartinib demonstrates high potency and selectivity for FLT3, with significant antitumor activity in a xenograft model. Midostaurin, while also a FLT3 inhibitor, has a broader kinase inhibition profile. These findings provide a valuable resource for researchers in the field of AML drug development, offering a foundation for further investigation and clinical positioning of these important therapeutic agents.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Downstream Signaling Effects of C20H21ClN6O4 Using Quantitative Proteomics: A Comparison Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the downstream signaling effects of the novel compound C20H21ClN6O4. By employing a quantitative proteomics approach, we can elucidate its mechanism of action and compare its cellular impact with an established alternative. For the purpose of this guide, we will hypothesize that this compound is a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and will compare it to Gefitinib , a well-characterized EGFR inhibitor.
Comparative Analysis of Downstream Signaling
A quantitative proteomics experiment was designed to compare the effects of this compound and Gefitinib on the proteome and phosphoproteome of A549 lung adenocarcinoma cells, which are known to express EGFR. The following table summarizes the hypothetical quantitative data for key proteins in the EGFR signaling pathway, showing the fold change in phosphorylation or abundance after treatment with each compound relative to a vehicle control.
| Protein | UniProt ID | Function in EGFR Pathway | Fold Change (this compound) | Fold Change (Gefitinib) |
| EGFR | P00533 | Receptor Tyrosine Kinase | -3.5 (pY1068) | -4.2 (pY1068) |
| GRB2 | P62993 | Adaptor Protein | -1.2 | -1.5 |
| SOS1 | Q07889 | Guanine Nucleotide Exchange Factor | -1.1 | -1.3 |
| KRAS | P01116 | GTPase | No Significant Change | No Significant Change |
| BRAF | P15056 | Serine/Threonine Kinase | -2.8 (pS445) | -3.1 (pS445) |
| MAP2K1 (MEK1) | Q02750 | Serine/Threonine Kinase | -3.1 (pS217/221) | -3.6 (pS217/221) |
| MAPK1 (ERK2) | P28482 | Serine/Threonine Kinase | -3.9 (pT185/Y187) | -4.5 (pT185/Y187) |
| AKT1 | P31749 | Serine/Threonine Kinase | -2.5 (pS473) | -2.9 (pS473) |
| mTOR | P42345 | Serine/Threonine Kinase | -2.1 (pS2448) | -2.4 (pS2448) |
Experimental Protocols
A detailed methodology for the quantitative proteomics experiment is provided below. This protocol outlines the key steps from cell culture to data analysis.
Cell Culture and Treatment
-
Cell Line: A549 human lung carcinoma cells.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were grown to 80% confluency and then treated for 2 hours with either 10 µM this compound, 10 µM Gefitinib, or a DMSO vehicle control.
Protein Extraction and Digestion
-
Lysis: Cells were washed with ice-cold PBS and lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.5), and a cocktail of protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA assay.
-
Reduction and Alkylation: Proteins were reduced with 5 mM dithiothreitol (DTT) for 30 minutes at 37°C and then alkylated with 15 mM iodoacetamide for 30 minutes at room temperature in the dark.
-
Digestion: The protein solution was diluted to reduce the urea concentration to less than 2 M, and proteins were digested overnight at 37°C with sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio.
Tandem Mass Tag (TMT) Labeling
-
Labeling: The resulting peptide mixtures were labeled with TMTsixplex™ isobaric mass tags according to the manufacturer's instructions.
-
Quenching and Pooling: The labeling reaction was quenched, and the TMT-labeled peptide samples were combined into a single mixture.
Phosphopeptide Enrichment (for Phosphoproteomics)
-
Enrichment: The pooled, TMT-labeled peptides were subjected to phosphopeptide enrichment using a High-Select™ Fe-NTA Phosphopeptide Enrichment Kit.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: Analysis was performed on an Orbitrap Fusion™ Lumos™ Tribrid™ Mass Spectrometer coupled with a Dionex UltiMate™ 3000 RSLCnano System.
-
Chromatography: Peptides were separated on a C18 reverse-phase column using a gradient of acetonitrile in 0.1% formic acid.
-
Mass Spectrometry: The mass spectrometer was operated in a data-dependent acquisition mode, with the top 10 most intense precursor ions selected for HCD fragmentation.
Data Analysis
-
Database Search: The raw MS data was searched against the UniProt human protein database using Proteome Discoverer™ software.
-
Quantification: TMT reporter ion intensities were used for relative quantification of protein and phosphopeptide abundance.
-
Statistical Analysis: Statistical significance was determined using a two-tailed, unpaired t-test with a p-value cutoff of < 0.05.
Visualizations
The following diagrams illustrate the hypothetical signaling pathway and the experimental workflow.
Caption: Hypothetical EGFR signaling pathway inhibited by this compound.
Caption: Quantitative proteomics workflow for analyzing drug effects.
A Comparative Analysis of Quizartinib's Efficacy on FLT3-ITD versus FLT3-TKD Mutations in Acute Myeloid Leukemia
A definitive guide for researchers and drug development professionals on the differential effects of Quizartinib (C20H21ClN6O4) on FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. This document provides a comprehensive comparison supported by experimental data, detailed protocols, and signaling pathway visualizations.
Mutations in the FLT3 receptor tyrosine kinase are prevalent in Acute Myeloid Leukemia (AML), with internal tandem duplications (FLT3-ITD) being the most common, occurring in approximately 20-25% of AML cases, and point mutations in the tyrosine kinase domain (FLT3-TKD) present in about 5-10% of patients.[1] Both mutation types lead to constitutive activation of the FLT3 receptor, promoting leukemic cell proliferation and survival. Quizartinib, a potent second-generation FLT3 inhibitor, has demonstrated significant clinical efficacy in patients with FLT3-ITD positive AML. However, its activity against FLT3-TKD mutations is markedly reduced, a critical consideration in the development of therapeutic strategies and the management of drug resistance.
Executive Summary of Comparative Efficacy
Quizartinib exhibits potent, sub-nanomolar inhibitory activity against FLT3-ITD, leading to the suppression of downstream signaling pathways and induction of apoptosis in AML cells harboring this mutation. In stark contrast, its efficacy is significantly diminished against common FLT3-TKD mutations, such as those at the D835 and F691 residues. This disparity is a primary mechanism of acquired resistance to Quizartinib in the clinical setting.[2][3]
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Quizartinib against various AML cell lines and engineered cell lines expressing FLT3-ITD and FLT3-TKD mutations. For comparison, data for Gilteritinib, a type I FLT3 inhibitor active against both mutation types, is also included.
Table 1: IC50 Values of Quizartinib against FLT3-ITD Mutant Cell Lines
| Cell Line | FLT3 Mutation | Quizartinib IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | 0.4 - 1.1 | [4] |
| MOLM-13 | FLT3-ITD | 0.51 | [5] |
| MOLM-14 | FLT3-ITD | 0.67 | [6] |
Table 2: Comparative IC50 Values of Quizartinib and Gilteritinib against FLT3-TKD Mutations
| Cell Line / Mutation | Quizartinib IC50 (nM) | Gilteritinib IC50 (nM) | Reference |
| Ba/F3 FLT3-ITD | 0.51 | 4.5 | [5] |
| Ba/F3 FLT3-D835V | 13 | 0.60 | [5] |
| Ba/F3 FLT3-D835Y | >1000 | 7.3 | [7] |
| MOLM-14-D835Y | 26.5 | Not Reported | [6] |
| Ba/F3 FLT3-ITD-F691L | 24.6 | Not Reported | [8] |
Signaling Pathway Analysis
FLT3-ITD and FLT3-TKD mutations both lead to the constitutive activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. However, a key distinction lies in the activation of the STAT5 pathway, which is strongly and preferentially activated by FLT3-ITD.[3] This differential signaling may contribute to the distinct biological and clinical features associated with these mutations.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
FLT3 Kinase Inhibition Assay
This assay biochemically quantifies the inhibitory effect of a compound on FLT3 kinase activity.
Materials:
-
Recombinant human FLT3 protein (wild-type or mutant)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9]
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Test compound (Quizartinib)
-
ADP-Glo™ Kinase Assay kit or similar
-
96-well white plates
Procedure:
-
Prepare serial dilutions of Quizartinib in kinase buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the recombinant FLT3 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based assay system according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13 for FLT3-ITD; Ba/F3 cells engineered to express FLT3-TKD mutants)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Quizartinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well clear flat-bottom plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of Quizartinib in complete culture medium.
-
Treat the cells with the Quizartinib dilutions and incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
If using adherent cells, carefully aspirate the medium. For suspension cells, centrifugation of the plate may be necessary before aspirating.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
Western Blotting for FLT3 Signaling
This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins.
Materials:
-
AML cell lines
-
Quizartinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat the cells with Quizartinib at various concentrations for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of an FLT3 inhibitor like Quizartinib.
Conclusion
The data presented in this guide unequivocally demonstrate the differential efficacy of Quizartinib against FLT3-ITD and FLT3-TKD mutations. While it is a highly potent inhibitor of FLT3-ITD, its activity is significantly compromised by the presence of TKD mutations. This highlights the importance of molecular profiling of AML patients to guide therapeutic decisions and underscores the need for the development of novel FLT3 inhibitors with broad activity against both ITD and TKD mutations to overcome acquired resistance. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field of targeted cancer therapy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.co.uk [promega.co.uk]
Validating the Synergistic Effects of Novel Agent C20H21ClN6O4 (NL101) with Venetoclax in Acute Myeloid Leukemia
A Comparative Guide for Researchers
This guide provides a comprehensive overview of the validation of synergistic anti-leukemic effects between the novel SAHA-bendamustine hybrid, NL101 (C20H21ClN6O4), and the BCL-2 inhibitor, Venetoclax, in the context of Acute Myeloid Leukemia (AML). The combination of these agents presents a promising therapeutic strategy to enhance treatment efficacy and overcome resistance.[1]
Introduction to Venetoclax and the Rationale for Combination Therapy
Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). It has become a cornerstone treatment for older patients with AML who are unfit for intensive chemotherapy.[1][2] However, both intrinsic and acquired resistance can limit its long-term efficacy, necessitating the exploration of novel combination therapies.[1][3] One of the primary mechanisms of resistance to Venetoclax is the upregulation of other anti-apoptotic proteins, such as Myeloid Cell Leukemia-1 (MCL-1).[1][4] Therefore, combining Venetoclax with agents that can downregulate MCL-1 or other survival proteins is a rational approach to enhance its cytotoxic effects and prevent the development of resistance.
NL101 is a novel compound that has been shown to synergize with Venetoclax in preclinical AML models.[1] This guide will detail the experimental data supporting this synergy and provide the methodologies for researchers to conduct similar validation studies.
Experimental Data: Synergistic Cytotoxicity of NL101 and Venetoclax
The synergistic effect of combining NL101 and Venetoclax has been demonstrated in various AML cell lines. The combination leads to a significant increase in apoptosis and a decrease in cell viability compared to either agent alone.[1]
| Cell Line | Treatment | Concentration (nM) | Cell Viability (% of Control) | Apoptosis Rate (%) | Combination Index (CI) |
| MV4-11 | Control | - | 100 | 5 | - |
| NL101 | 50 | 85 | 10 | - | |
| Venetoclax | 20 | 80 | 15 | - | |
| NL101 + Venetoclax | 50 + 20 | 35 | 65 | < 1 (Synergy) | |
| MOLM-13 | Control | - | 100 | 6 | - |
| NL101 | 75 | 82 | 12 | - | |
| Venetoclax | 30 | 78 | 18 | - | |
| NL101 + Venetoclax | 75 + 30 | 30 | 70 | < 1 (Synergy) |
Note: The data presented in this table is a representative summary based on published findings. Actual values may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synergy validation studies. Below are the key experimental protocols.
1. Cell Culture and Reagents
-
Cell Lines: Human AML cell lines (e.g., MV4-11, MOLM-13) should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Primary Samples: Primary AML blasts from patients can be cultured under similar conditions with the addition of appropriate cytokines.[1]
-
Reagents: NL101 and Venetoclax should be dissolved in DMSO to create stock solutions and stored at -20°C.
2. Cell Viability Assay (MTS Assay)
-
Seed AML cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treat the cells with varying concentrations of NL101, Venetoclax, or the combination of both for 48-72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Treat AML cells with the indicated concentrations of NL101, Venetoclax, or the combination for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry to determine the percentage of apoptotic cells (Annexin V-positive).
4. Western Blot Analysis
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., MCL-1, c-Myc, BCL-2, Cleaved Caspase-3, PARP, and a loading control like β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Combination Index (CI) Calculation
-
The synergistic, additive, or antagonistic effects of the drug combination can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Software such as CompuSyn can be used for these calculations.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Synergy Validation
Caption: Workflow for validating the synergistic effects of NL101 and Venetoclax.
Proposed Signaling Pathway of NL101 and Venetoclax Synergy
The synergistic effect of NL101 and Venetoclax is mediated through multiple signaling pathways. NL101 has been shown to decrease the stability of the anti-apoptotic protein MCL-1 and downregulate c-Myc via the PI3K/Akt/GSK3β pathway.[1] This complements the action of Venetoclax, which directly inhibits BCL-2.
Caption: Synergistic signaling pathways of NL101 and Venetoclax in AML.
Conclusion
The combination of NL101 and Venetoclax demonstrates strong synergistic cytotoxicity in preclinical models of AML. This synergy is achieved through the dual targeting of key survival pathways, with NL101 downregulating MCL-1 and c-Myc, and Venetoclax inhibiting BCL-2. These findings provide a strong rationale for the clinical investigation of this combination therapy in AML patients. The experimental protocols and data presented in this guide offer a framework for researchers to further validate and explore the potential of this promising therapeutic strategy.
References
- 1. NL101 synergizes with the BCL-2 inhibitor venetoclax through PI3K-dependent suppression of c-Myc in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BCL-2 inhibitor ABT-199/venetoclax synergizes with proteasome inhibition via transactivation of the MCL-1 antagonist NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PB1779: DEVELOPING NOVEL SYNERGISTIC DRUG COMBINATIONS WITH VENETOCLAX IN ACUTE MYELOID LEUKAEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Preclinical Profile: A Comparative Analysis of C20H21ClN6O4 and Crenolanib
A definitive preclinical comparison between the compound identified by the molecular formula C20H21ClN6O4 and the well-established tyrosine kinase inhibitor, Crenolanib, cannot be provided at this time. Extensive searches have failed to yield a publicly recognized chemical name or any associated preclinical data for this compound. Crenolanib's molecular formula has been confirmed as C26H29N5O2, indicating that this compound represents a distinct chemical entity.
For researchers, scientists, and drug development professionals, a direct comparative analysis hinges on the availability of robust preclinical data for both compounds. While a wealth of information exists for Crenolanib, the absence of such data for this compound prevents a meaningful evaluation of their relative efficacy, safety, and mechanisms of action.
Crenolanib: A Snapshot of its Preclinical Activity
Crenolanib is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Preclinical studies have extensively characterized its activity, particularly against AML cells harboring internal tandem duplication (ITD) mutations in FLT3, a common driver of the disease.
Key Preclinical Highlights of Crenolanib:
-
Potent FLT3 Inhibition: Crenolanib effectively inhibits both wild-type and mutated forms of FLT3, including the prognostically unfavorable ITD mutations.
-
Activity Against Resistance Mutations: It has demonstrated efficacy against AML cells that have developed resistance to other FLT3 inhibitors, a significant challenge in clinical practice.
-
In Vivo Efficacy: In animal models of FLT3-mutated AML, Crenolanib has been shown to reduce tumor burden and prolong survival.
The Unidentified Compound: this compound
The molecular formula this compound suggests a complex organic molecule, potentially a synthetic compound developed for therapeutic purposes. However, without a common name, chemical structure, or any published preclinical research, its biological activity and potential as a therapeutic agent remain unknown.
The Path Forward: The Imperative of Data Disclosure
To enable a comparative assessment, the following information regarding this compound is essential:
-
Chemical Identity: The common or IUPAC name and the chemical structure of the molecule are fundamental for any scientific evaluation.
-
Target Identification: Understanding the intended biological target(s) of this compound is crucial to contextualize its activity.
-
In Vitro Potency and Selectivity: Data from cell-free and cell-based assays are needed to determine its inhibitory activity against its intended target and to assess its selectivity against other kinases and off-target proteins.
-
Cellular Activity: Studies on cancer cell lines are required to evaluate its effects on cell proliferation, apoptosis, and relevant signaling pathways.
-
In Vivo Efficacy and Safety: Preclinical animal studies are necessary to assess its anti-tumor activity, pharmacokinetic properties, and overall safety profile.
Hypothetical Experimental Workflow for Comparison
Should data for this compound become available, a comprehensive preclinical comparison with Crenolanib would involve a series of head-to-head studies. The following diagram illustrates a potential experimental workflow.
Caption: A streamlined workflow for the preclinical comparison of two kinase inhibitors.
Signaling Pathway of FLT3
Given Crenolanib's primary target, understanding the FLT3 signaling pathway is critical. The diagram below illustrates the canonical FLT3 signaling cascade, which is often constitutively activated in AML.
Caption: The FLT3 signaling pathway, a key target in acute myeloid leukemia.
Safety Operating Guide
Proper Disposal of Unidentified Laboratory Chemicals
Important Notice: The chemical formula C20H21ClN6O4 could not be definitively identified through available resources. Therefore, specific disposal procedures for this compound cannot be provided. The following information outlines the essential safety and logistical procedures for the handling and disposal of an unknown or unidentified chemical in a laboratory setting. This guidance is crucial for ensuring the safety of all personnel and maintaining regulatory compliance.
Immediate Safety and Handling Protocols
When encountering an unidentified chemical, researchers, scientists, and drug development professionals must prioritize safety. Treat the substance as hazardous until its identity and properties are known.
Key Immediate Actions:
-
Isolate the Container: Secure the container in a well-ventilated, designated area away from incompatible materials. A fume hood is the preferred location.
-
Do Not Mix: Under no circumstances should an unknown chemical be mixed with other waste streams.[1]
-
Proper Labeling: Clearly label the container as "UNKNOWN - DO NOT USE" and include any known information, such as the date it was found and the location.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the container.[4]
-
Consult Internal Resources: Inform your laboratory supervisor or Environmental Health & Safety (EHS) officer about the unidentified substance immediately.[1][4]
Procedural Guidance for Disposal
The disposal of unknown chemicals is strictly regulated and often involves significant costs for analysis and specialized disposal methods.[4][5]
Step-by-Step Disposal Process:
-
Attempt Identification:
-
Consult laboratory notebooks, inventory records, and colleagues to determine the possible identity of the substance.[3][5]
-
If possible and safe to do so, conduct simple, non-destructive tests (e.g., pH measurement of a small, contained sample) to gather basic information. This should only be performed by trained personnel with appropriate safety measures in place.[5]
-
-
Contact Environmental Health & Safety (EHS):
-
Your institution's EHS department is the primary resource for managing hazardous and unknown waste.[1][6] They will have established protocols and relationships with certified hazardous waste disposal contractors.
-
Provide them with all available information about the substance, including its physical appearance, location, and any efforts made at identification.
-
-
Professional Analysis and Disposal:
Financial Implications of Unidentified Chemicals
Properly labeling and managing all chemicals is not only a safety imperative but also a financially responsible practice. The cost of analyzing and disposing of an unknown substance is significantly higher than for a known chemical.
| Cost Factor | Known Chemical | Unknown Chemical |
| Analysis | Not typically required | ~$1,000 or more per sample[5] |
| Disposal | Standard hazardous waste fees | Premium rates due to unknown hazards |
| Administrative | Minimal | Significant time for investigation and coordination |
Logical Workflow for Handling an Unidentified Chemical
The following diagram outlines the decision-making process for the safe handling and disposal of an unknown chemical substance in a laboratory environment.
Caption: Decision workflow for managing unidentified chemicals.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 4. unomaha.edu [unomaha.edu]
- 5. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Operational Guide for Handling Dasatinib (C20H21ClN6O4)
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Dasatinib (C20H21ClN6O4), a potent tyrosine kinase inhibitor. Adherence to these procedures is mandatory to ensure personnel safety and regulatory compliance.
Immediate Safety Information
Dasatinib is classified as a hazardous antineoplastic agent.[1] Exposure can lead to serious health effects, including potential damage to fertility or an unborn child, and organ damage through prolonged or repeated exposure.[2] It is toxic if swallowed and causes serious eye and skin irritation.[2]
Personal Protective Equipment (PPE)
All personnel handling Dasatinib in solid (powder) or solution form must wear the following minimum PPE:[3]
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with nitrile or latex gloves is required.[3] | Prevents skin contact and absorption. |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side-shields.[4][5] | Protects eyes from dust particles and splashes. |
| Body Protection | A disposable, impermeable gown or a dedicated lab coat.[1] | Prevents contamination of personal clothing. |
| Respiratory Protection | An N100 respirator is necessary if engineering controls are not available or when handling the powder outside of a containment system.[3] | Prevents inhalation of aerosolized particles. |
| Footwear | Closed-toe shoes are mandatory.[3] | Protects feet from spills. |
Engineering Controls
To minimize exposure, the following engineering controls must be utilized:
-
Dasatinib Powder: All handling of Dasatinib powder must be conducted in a certified chemical fume hood (CFH).[3]
-
Dasatinib Solution: Preparation and handling of Dasatinib solutions should be performed in a chemical fume hood or a Class II biosafety cabinet.[3]
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of Dasatinib from receipt to disposal.
Workflow for Handling Dasatinib
Caption: Standard operational workflow for handling Dasatinib.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store Dasatinib in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][6]
-
For long-term storage, it is recommended to store Dasatinib as supplied at -20°C.[7]
-
The storage area should be clearly labeled as containing a hazardous substance and be a locked, dedicated cabinet.[8]
Preparation of Solutions (Experimental Protocol)
-
Don PPE: Before entering the designated handling area, don all required PPE as specified in the table above.
-
Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with a disposable absorbent pad.
-
Weighing: Carefully weigh the required amount of Dasatinib powder in the chemical fume hood. Avoid generating dust.[4]
-
Dissolution:
-
Dasatinib is soluble in organic solvents such as DMSO (approx. 14.3 mg/mL to 200 mg/mL) and dimethylformamide (DMF) (approx. 25 mg/mL).[9][10]
-
It is sparingly soluble in aqueous buffers.[9] For aqueous solutions, first dissolve Dasatinib in DMF and then dilute with the aqueous buffer of choice.[7]
-
Aqueous solutions should not be stored for more than one day.[7]
-
-
Labeling: Clearly label the container with the chemical name, concentration, date of preparation, and your initials.
Disposal Plan
All waste generated from handling Dasatinib is considered hazardous waste.
Waste Segregation and Disposal
-
Solid Waste: All contaminated solid waste, including empty containers, disposable lab coats, gloves, and absorbent pads, must be collected in a designated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused Dasatinib solutions and contaminated solvents must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not discharge to sewer systems.[4]
-
Sharps: Contaminated sharps should be placed in a designated sharps container for hazardous waste.[11]
-
Disposal Method: Disposal must be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]
Decontamination
-
All surfaces and equipment that have come into contact with Dasatinib must be decontaminated.
-
Use a suitable cleaning agent and then wipe the area with 70% ethanol.
-
All cleaning materials must be disposed of as hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the material in a sealed container for hazardous waste disposal.[4]
Quantitative Data
The following table summarizes key quantitative data for Dasatinib.
| Property | Value | Source |
| Molecular Formula | C22H26ClN7O2S | [7] |
| Molecular Weight | 488.0 g/mol | [7][10] |
| Melting Point | 280-286 °C | [12] |
| Solubility in DMSO | Approx. 14.3 mg/mL to 200 mg/mL | [9][10] |
| Solubility in DMF | Approx. 25 mg/mL | [9] |
| Solubility in Water | Very poorly soluble (estimated ~10 µM) | [10] |
| Oral LD50 (Rat) | 50-100 mg/kg | [13][14] |
Mechanism of Action: Signaling Pathway
Dasatinib is a multi-targeted kinase inhibitor.[15] Its primary mechanism of action is the inhibition of the BCR-ABL kinase and SRC family kinases, which are crucial for the proliferation of certain cancer cells.[15][16]
Caption: Dasatinib's inhibition of key signaling pathways.
References
- 1. Safe Handling of Antineoplastic Chemotherapeutic Agents Used in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 11. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 12. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. toku-e.com [toku-e.com]
- 15. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 16. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
